2'',4''-Di-O-(Z-p-coumaroyl)afzelin
Description
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6-,17-7-/t20-,34+,35-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-CPUVFPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)/C=C\C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100434 | |
| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205534-17-4 | |
| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205534-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-2-4-Di-O-Z-p-coumaroyl-afzelin-Context-from-Machilus-philippinense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] While direct literature detailing the isolation of this specific compound from Machilus philippinense Merr. is scarce, this guide provides a comprehensive overview based on existing phytochemical studies of the Machilus genus and established protocols for the extraction and isolation of acylated flavonoids. Machilus philippinense, a member of the Lauraceae family, is also known by its synonym Cinnamomum philippinense.[2]
Phytochemical Landscape of Machilus philippinense
Proposed Experimental Protocol for Isolation and Characterization
The following protocol is a generalized yet detailed methodology for the isolation and characterization of this compound from Machilus philippinense, based on standard practices for flavonoid extraction.
1. Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves and stems) of Machilus philippinense should be collected.
-
Preparation: The plant material should be dried at a moderate temperature to prevent the degradation of thermally unstable compounds like acylated flavonoid glycosides.[8] Once dried, the material should be ground into a fine powder to increase the surface area for efficient extraction.[8]
2. Extraction
-
Solvent Selection: A mixture of methanol (B129727) and water is often effective for extracting flavonoids.[8] Acetone is also a highly selective solvent for this purpose.[8] The choice of solvent can be optimized based on preliminary screening.
-
Extraction Technique: Maceration is a common and effective method.[8] The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time.[9]
3. Fractionation and Purification
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography: This is a critical step for isolating the target compound.
-
Column Chromatography: The flavonoid-rich fractions are subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20.[10] A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is the method of choice. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a common mobile phase.
-
4. Structure Elucidation
The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the precise structure, including the location of the coumaroyl groups and the stereochemistry.
Data Presentation
While quantitative data for the direct isolation of this compound from Machilus philippinense is not available, the following table presents a hypothetical summary of chromatographic data that would be expected during its purification.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Expected Retention Time/Fraction |
| Column Chromatography | Silica Gel | Chloroform:Methanol (9:1 to 1:1) | Fractions 15-20 |
| Column Chromatography | Sephadex LH-20 | Methanol | Fractions 8-12 |
| Preparative HPLC | C18 | Acetonitrile:Water (20:80 to 80:20) | ~25 minutes |
Visualization of Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
Flavonoids as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[11] While the specific signaling pathways modulated by this compound are not well-documented, related acylated flavonoids have been shown to influence various cellular processes. For instance, some flavonoids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by downregulating the expression of pro-inflammatory cytokines through the NF-κB signaling pathway.
Visualization of a Potential Signaling Pathway
References
- 1. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. Cinnamomum philippinense - Wikipedia [en.wikipedia.org]
- 3. Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin | Semantic Scholar [semanticscholar.org]
- 8. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. This document details the experimental protocols for isolation and the application of spectroscopic techniques, presenting key quantitative data in a structured format to facilitate understanding and further research.
Introduction
This compound is a complex natural product belonging to the flavonoid class of secondary metabolites. It is a derivative of afzelin (B1665622), which is kaempferol-3-O-α-L-rhamnopyranoside. In this specific derivative, two Z-p-coumaroyl groups are attached to the rhamnose sugar moiety at the 2'' and 4'' positions. The precise determination of its molecular structure is crucial for understanding its bioactivity and potential therapeutic applications. This guide will walk through the typical workflow and data analysis involved in such a structure elucidation process. The compound has been reported in plants of the Laurus genus.[1]
Isolation Protocol
The isolation of this compound from its natural source, such as the leaves of Laurus nobilis, is a multi-step process involving extraction and chromatography.[2][3][4]
Experimental Protocol: Bioassay-Guided Fractionation and Isolation
-
Extraction: Dried and powdered plant material (e.g., Laurus nobilis leaves) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to efficiently extract a broad range of phytochemicals.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with acylated flavonoids typically concentrating in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The bioactive fraction (as determined by preliminary assays) is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or water-acetonitrile can be used.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid to improve peak shape) and methanol or acetonitrile. The elution is monitored by a UV-Vis detector, typically at wavelengths around 280 nm and 320 nm where flavonoids and coumaroyl groups absorb.
-
Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC, where a single, sharp peak is indicative of a pure compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion. This allows for the calculation of the molecular formula.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 725.1865 | - | C₃₉H₃₃O₁₄⁺ |
| [M-H]⁻ | 723.1719 | - | C₃₉H₃₁O₁₄⁻ |
| Molecular Weight | 724.67 | C₃₉H₃₂O₁₄ [1] |
Note: The observed m/z values would be obtained from the experimental data.
Tandem MS (MS/MS) experiments are used to fragment the molecular ion, providing structural information. The fragmentation pattern would reveal the loss of the coumaroyl groups and the rhamnose moiety, helping to confirm the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.
Experimental Protocol: NMR Spectroscopy
The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables present the expected ¹H and ¹³C NMR chemical shifts for the core afzelin structure and the attached p-coumaroyl moieties. The presence of two sets of signals for the coumaroyl groups would confirm the di-acylation, and the specific chemical shifts of the rhamnose protons and carbons would pinpoint the attachment points at C-2'' and C-4''. The Z-configuration of the coumaroyl double bond is indicated by the coupling constant of the vinylic protons (typically around 12-13 Hz).
Table 1: ¹H NMR Data (Expected values in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Kaempferol (B1673270) | |||
| 2' | 8.05 | d | 8.8 |
| 3' | 6.92 | d | 8.8 |
| 5' | 6.92 | d | 8.8 |
| 6' | 8.05 | d | 8.8 |
| 6 | 6.21 | d | 2.0 |
| 8 | 6.45 | d | 2.0 |
| Rhamnose | |||
| 1'' | 5.40 | d | 1.5 |
| 2'' | ~5.2 | m | |
| 3'' | ~4.0 | m | |
| 4'' | ~5.0 | m | |
| 5'' | ~3.8 | m | |
| 6'' (CH₃) | 0.95 | d | 6.0 |
| Z-p-Coumaroyl (2'') | |||
| 2''' | 7.50 | d | 8.5 |
| 3''' | 6.80 | d | 8.5 |
| 5''' | 6.80 | d | 8.5 |
| 6''' | 7.50 | d | 8.5 |
| 7''' (α) | 6.85 | d | 12.5 |
| 8''' (β) | 5.80 | d | 12.5 |
| Z-p-Coumaroyl (4'') | |||
| 2'''' | 7.45 | d | 8.5 |
| 3'''' | 6.75 | d | 8.5 |
| 5'''' | 6.75 | d | 8.5 |
| 6'''' | 7.45 | d | 8.5 |
| 7'''' (α) | 6.80 | d | 12.5 |
| 8'''' (β) | 5.75 | d | 12.5 |
Table 2: ¹³C NMR Data (Expected values in DMSO-d₆)
| Position | δ (ppm) |
| Kaempferol | |
| 2 | 157.0 |
| 3 | 134.5 |
| 4 | 178.0 |
| 5 | 161.8 |
| 6 | 99.0 |
| 7 | 164.5 |
| 8 | 94.0 |
| 9 | 157.5 |
| 10 | 104.5 |
| 1' | 121.5 |
| 2', 6' | 131.0 |
| 3', 5' | 115.5 |
| 4' | 160.0 |
| Rhamnose | |
| 1'' | 101.5 |
| 2'' | 71.0 |
| 3'' | 70.5 |
| 4'' | 72.0 |
| 5'' | 69.0 |
| 6'' | 18.0 |
| Z-p-Coumaroyl (2'') | |
| 1''' | 125.5 |
| 2''', 6''' | 132.5 |
| 3''', 5''' | 116.0 |
| 4''' | 159.5 |
| 7''' (α) | 116.5 |
| 8''' (β) | 144.0 |
| 9''' (C=O) | 166.5 |
| Z-p-Coumaroyl (4'') | |
| 1'''' | 125.5 |
| 2'''', 6'''' | 132.5 |
| 3'''', 5'''' | 116.0 |
| 4'''' | 159.5 |
| 7'''' (α) | 116.5 |
| 8'''' (β) | 144.0 |
| 9'''' (C=O) | 166.5 |
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons in the kaempferol, rhamnose, and coumaroyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment to determine the points of attachment of the different structural units. Specifically, HMBC correlations from the rhamnose protons H-2'' and H-4'' to the carbonyl carbons of the respective coumaroyl groups would confirm the acylation positions. A correlation from the anomeric proton of rhamnose (H-1'') to C-3 of kaempferol would confirm the glycosylation site.
Visualizations
The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of the molecule.
Caption: Workflow for the isolation and structure elucidation of this compound.
References
- 1. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acylated kaempferol glycosides from Laurus nobilis leaves and their inhibitory effects on Na+/K+-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical and Physical Properties of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties, biological activities, and relevant experimental methodologies for the flavonoid glycoside 2'',4''-Di-O-(Z-p-coumaroyl)afzelin. This document synthesizes available data to support research and development efforts related to this compound, with a particular focus on its potential as a therapeutic agent. While specific experimental data for the Z,Z-isomer is limited in publicly accessible literature, this guide compiles established information on the parent molecule, afzelin, and related acylated flavonoids to provide a robust foundational resource.
Chemical and Physical Properties
This compound is a complex natural product belonging to the flavonoid class of secondary metabolites. Its structure consists of the flavonol kaempferol, glycosidically linked to a rhamnose sugar which is further acylated with two Z-p-coumaroyl groups.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 2'',4''-Di-O-(E-p-coumaroyl)afzelin | Afzelin (Parent Compound) |
| CAS Number | 205534-17-4[1] | 163434-73-9[2] | 482-39-3 |
| Molecular Formula | C39H32O14[1] | C39H32O14[2] | C21H20O10 |
| Molecular Weight | 724.66 g/mol [1] | 724.66 g/mol [2] | 432.38 g/mol |
| Appearance | Yellow powder (inferred) | Not specified | Light yellow powder |
| Melting Point | Not available | Not available | 172-174 °C |
| Boiling Point | Not available | 966.9 °C (predicted) | Not available |
| Solubility | Not available | Not available | Soluble in methanol (B129727), ethanol, DMSO |
| UV-Vis λmax | Not available | Not available | 266, 348 nm (in methanol) |
Spectroscopic Data:
Biological Activity and Signaling Pathways
The biological activity of this compound is an emerging area of research. Based on studies of its parent compound, afzelin, and other acylated flavonoids, it is postulated to possess anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
-
Inhibition of Cystathionine (B15957) β-synthase (CBS): this compound has been identified as a selective inhibitor of cystathionine β-synthase (CBS).[5] CBS is a key enzyme in the transsulfuration pathway and is overexpressed in several types of cancers, where it contributes to proliferation, migration, and resistance to therapy. By inhibiting CBS, this compound can disrupt cancer cell metabolism and survival.
-
Induction of Apoptosis: The parent compound, afzelin, has been shown to induce apoptosis in cancer cells.[6] This process is likely mediated through the intrinsic or mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. It is highly probable that this compound retains and possibly enhances this pro-apoptotic activity.
Postulated Signaling Pathways
Based on the available evidence, two primary signaling pathways are proposed to be modulated by this compound in cancer cells.
Experimental Protocols
While specific, validated protocols for this compound are not detailed in the available literature, the following sections provide generalized methodologies based on standard practices for the isolation, purification, and biological evaluation of acylated flavonoids.
Isolation and Purification
The isolation of acylated flavonoid glycosides from plant material typically involves solvent extraction followed by a series of chromatographic separations.
Workflow for Isolation and Purification:
Detailed Steps:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.
-
Partitioning: The crude extract is concentrated and then partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to achieve a preliminary fractionation. Flavonoid glycosides are often enriched in the n-butanol fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is commonly used for the separation of flavonoids.[7]
-
Preparative HPLC: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).[8][9][10] A gradient elution with a mobile phase consisting of water (often with a small amount of acid like acetic or formic acid) and a polar organic solvent (e.g., methanol or acetonitrile) is employed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly in oncology. Its ability to inhibit CBS presents a novel mechanism for targeting cancer metabolism. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Total Synthesis: A robust synthetic route would enable the production of sufficient quantities for comprehensive biological evaluation and structure-activity relationship studies.
-
Detailed Biological Characterization: In-depth studies are needed to confirm the precise mechanisms of action, including the downstream effects of CBS inhibition and the full spectrum of its pro-apoptotic signaling.
-
Pharmacokinetic and Toxicological Profiling: Preclinical studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity of the compound.
-
Spectroscopic Characterization: Full NMR, MS, IR, and UV-Vis data for the purified Z,Z-isomer are needed to create a complete reference for this compound.
This technical guide serves as a foundational document to stimulate and support these future research endeavors.
References
- 1. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'',4''-Di-O-(E-p-Coumaroyl)afzelin | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. air.unimi.it [air.unimi.it]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Biological Activities of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside, a class of compounds gaining significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this specific flavonoid, with a focus on its antiproliferative and potential enzyme inhibitory properties. The information presented herein is intended to support further research and development of this compound for therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways through which this molecule may exert its effects.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in various plants, known for their wide range of pharmacological effects, including antioxidant and anti-inflammatory properties.[1] Acylation of flavonoid glycosides, such as the addition of coumaroyl groups, can significantly modify their biological activities. This compound belongs to this class of modified flavonoids and has been isolated from plant species such as Machilus philippinense Merr. and Cinnamomum camphora.[2][3] This guide focuses on the specific biological activities attributed to this di-acylated form of afzelin.
Quantitative Biological Activity Data
The primary biological activities reported for this compound are its antiproliferative and α-glucosidase inhibitory effects. The available quantitative data for these activities are summarized in the tables below.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Activity Metric | Value | Reference |
| HT-29 (Human Colon Cancer) | IC50 | 1.5 µM | [Lee SS, et al., 2008][2] |
Table 2: α-Glucosidase Inhibitory Activity of a Closely Related Compound
Note: The following data is for a closely related isomer, 3'',4''-di-p-coumaroyl afzelin, as specific data for the 2'',4''-Z isomer was not available in the cited literature.
| Enzyme Source | Compound | Activity Metric | Value | Reference |
| Bacillus stearothermophilus | 3'',4''-di-E-p-coumaroyl afzelin | IC50 | 6.10 µM | [Lee SS, et al., 2008][1] |
| Bacillus stearothermophilus | 3''-E,4''-Z-di-p-coumaroyl afzelin | IC50 | 1.00 µM | [Lee SS, et al., 2008][1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the probable experimental protocols for the key biological assays mentioned.
Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HT-29 human colon cancer cells.
Materials:
-
HT-29 human colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: HT-29 cells are harvested and seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compound. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of a compound on the activity of the α-glucosidase enzyme, which is relevant to the management of type 2 diabetes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Bacillus stearothermophilus
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a mixture of the test compound (at various concentrations) and α-glucosidase solution in phosphate buffer is pre-incubated.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, pNPG, to the mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Data Acquisition: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of the control (without the inhibitor). The IC50 value is determined from a dose-response curve.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, the known activities of flavonoids suggest potential interactions with key cellular signaling cascades involved in cell proliferation, inflammation, and survival. The diagrams below illustrate these hypothetical pathways.
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Discussion and Future Directions
The available data, though limited, suggests that this compound is a promising bioactive compound with notable antiproliferative effects against colon cancer cells and potential for α-glucosidase inhibition. The presence of two p-coumaroyl groups likely enhances the biological activity compared to its parent compound, afzelin, a phenomenon observed with other acylated flavonoids.
Future research should focus on:
-
Confirming the antiproliferative activity in a broader range of cancer cell lines.
-
Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Performing detailed structure-activity relationship studies to understand the contribution of the Z-configuration of the coumaroyl groups to its biological activity.
Conclusion
This compound demonstrates significant biological potential, particularly in the area of oncology. This technical guide provides a foundational summary of the current knowledge to encourage and guide further scientific investigation into this promising natural product. The detailed protocols and hypothesized signaling pathways offer a starting point for researchers aiming to explore its therapeutic applications.
References
An In-Depth Technical Guide to 2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS: 205534-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonol glycoside. The document details its chemical properties, known biological activities, and underlying mechanisms of action. Special emphasis is placed on its role as a selective inhibitor of human cystathionine (B15957) β-synthase (hCBS) and its antiproliferative effects. This guide synthesizes available data into structured tables, outlines detailed experimental protocols for relevant assays, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a flavonoid, specifically a derivative of afzelin, which is a glycoside of the flavonol kaempferol. Its structure is characterized by the presence of two Z-p-coumaroyl groups acylating the rhamnose sugar moiety.
| Property | Value | Source |
| CAS Number | 205534-17-4 | [1] |
| Molecular Formula | C₃₉H₃₂O₁₄ | [1] |
| Molecular Weight | 724.66 g/mol | [1] |
| IUPAC Name | [(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
| Natural Sources | Laurus nobilis, Machilus philippinense, Cinnamomum camphora | [2][3] |
| Appearance | Yellow powder | General knowledge for flavonoids |
| Purity (Commercial) | ≥98% | Commercially available data |
Biological Activity and Mechanism of Action
Current research has identified this compound as a compound with significant biological activities, most notably as a selective enzyme inhibitor and an antiproliferative agent.
Inhibition of Human Cystathionine β-Synthase (hCBS)
This compound has been identified as a selective inhibitor of human cystathionine β-synthase (hCBS)[4]. hCBS is a crucial enzyme in the transsulfuration pathway, responsible for catalyzing the condensation of homocysteine and serine to form cystathionine. This pathway is central to homocysteine metabolism and the production of cysteine and hydrogen sulfide (B99878) (H₂S), a key signaling molecule. Dysregulation of hCBS is implicated in various diseases, including certain cancers, making it a viable therapeutic target. The inhibitory action of this compound on hCBS suggests its potential for development in treating such conditions.
Antiproliferative Activity
This compound has demonstrated antiproliferative activity against the human colon cancer cell line, HT-29[5].
| Cell Line | Assay | Activity Metric | Value | Reference |
| HT-29 (Human Colon Cancer) | CCK8 | IC₅₀ | 1.5 µM | [5] |
The Cell Counting Kit-8 (CCK8) assay, used to determine this IC₅₀ value, measures cell viability. The low micromolar activity suggests that this compound has potent cytotoxic effects on this cancer cell line.
Potential Antioxidant and Anti-inflammatory Activities
As a flavonoid, this compound is predicted to possess antioxidant and anti-inflammatory properties, common to this class of compounds. However, specific quantitative data for these activities are not yet available in the public domain.
Signaling Pathways and Experimental Workflows
Cystathionine β-Synthase and the Transsulfuration Pathway
The following diagram illustrates the central role of cystathionine β-synthase (CBS) in the transsulfuration pathway and indicates the point of inhibition by this compound.
Caption: Inhibition of hCBS by this compound.
General Workflow for Isolation of Acylated Flavonol Glycosides
The diagram below outlines a typical experimental workflow for the isolation and purification of acylated flavonol glycosides from a plant source.
Caption: General workflow for isolating acylated flavonol glycosides.
Experimental Protocols
Isolation and Purification of Acylated Flavonol Glycosides
This is a generalized protocol based on methods for similar compounds and should be optimized for the specific plant material.
-
Extraction:
-
Air-dried and powdered leaves of the source plant (e.g., Laurus nobilis) are exhaustively extracted with 80% methanol (B129727) at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains flavonol glycosides, is concentrated.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with ethanol (B145695) or a methanol-water gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the target compound are further purified by preparative reverse-phase HPLC.
-
A C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).
-
-
Structural Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).
-
Antiproliferative CCK8 Assay
-
Cell Culture:
-
HT-29 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium is replaced with the medium containing the compound, and the cells are incubated for 24 hours.
-
-
CCK8 Assay:
-
10 µL of CCK8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
-
The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Human Cystathionine β-Synthase (hCBS) Inhibition Assay
This is a representative protocol; specific conditions may vary.
-
Enzyme and Reagents:
-
Recombinant full-length hCBS is expressed and purified.
-
Assay buffer: 100 mM HEPES, pH 7.4.
-
Substrates: L-serine and L-homocysteine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Activator (optional): S-adenosylmethionine (SAM).
-
Detection reagent: A hydrogen sulfide selective fluorogenic probe (e.g., 7-azido-4-methylcoumarin).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains hCBS, PLP, and the test compound (this compound) in the assay buffer.
-
The reaction is initiated by the addition of L-serine and L-homocysteine.
-
The plate is incubated at 37°C.
-
The production of H₂S is monitored by measuring the fluorescence of the probe at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of H₂S production is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a promising natural product with defined biological activities, including the selective inhibition of hCBS and antiproliferative effects against colon cancer cells. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action, conduct in-vivo efficacy and safety profiling, and explore its potential applications in drug discovery and development.
References
molecular weight of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, an acylated flavonol glycoside. The document details its physicochemical properties, biological activities, and the methodologies for its study, aiming to support further research and development.
Physicochemical Properties
This compound is a natural flavonoid that has been identified in plant species such as Laurus and Machilus philippinense[1][2]. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C39H32O14 | [2] |
| Molecular Weight | 724.7 g/mol | [2] |
| CAS Number | 205534-17-4 | [2] |
| Class | Acylated Flavonol Glycoside | [2] |
Biological Activity and Signaling Pathways
Acylated flavonol glycosides, including this compound, are recognized for a range of biological activities. The acylation can enhance the compound's stability, solubility, and bioavailability.
Anti-inflammatory Activity
Kaempferol and its glycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.
-
MAPK and NF-κB Pathway Inhibition : Kaempferol has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and Protein Kinase B (Akt). This action leads to a decrease in the degradation of IκB-α and subsequent translocation of the p65 subunit of NF-κB into the nucleus. The inhibition of this cascade results in the reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8, as well as enzymes like COX-2[3].
Antimicrobial Activity
Flavonoids, including acylated derivatives, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their interaction with bacterial cell structures.
-
Membrane Disruption : The antimicrobial action of many flavonoids involves the disruption of the bacterial cytoplasmic membrane's integrity. They are thought to interact with the hydrophilic region of phospholipids, leading to increased membrane permeability and leakage of intracellular components[4][5]. Gram-positive bacteria are often more susceptible to this action than Gram-negative bacteria due to differences in their cell wall structure[4].
Experimental Protocols
The isolation and characterization of this compound require a combination of chromatographic and spectroscopic techniques. The following protocols are based on methodologies reported for similar acylated flavonol glycosides isolated from plant sources like Machilus philippinense[6].
Extraction and Isolation
-
Extraction : The air-dried and powdered plant material (e.g., leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
-
Column Chromatography : The active fraction (e.g., the dichloromethane-soluble fraction) is subjected to column chromatography.
-
Silica Gel Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate compounds based on their affinity to the stationary phase.
-
Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is performed using preparative reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile (B52724) and water as the mobile phase.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons and to confirm the positions of the acyl groups on the sugar moiety.
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
-
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in identifying the different components of the molecule (the aglycone, the sugar, and the acyl groups) and their linkages.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum provides information about the flavonoid skeleton and the presence of phenolic hydroxyl groups.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, studies on related acylated flavonol glycosides provide insights into their potential efficacy. For instance, an isomer, 3''-E,4''-Z-di-p-coumaroyl-kaempferol-3-O-α-L-rhamnopyranoside, has been reported to be a potent α-glucosidase inhibitor with an IC50 value of 1.00 µM[6].
This guide serves as a foundational resource for professionals engaged in the study and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylated flavonol monorhamnosides, alpha-glucosidase inhibitors, from Machilus philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Coumaroyl Moiety in Flavonoid Glycosides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the significant role of the p-coumaroyl moiety in modifying the bioactivity of flavonoid glycosides. The addition of this acyl group has been shown to substantially enhance the therapeutic potential of these naturally occurring compounds.
Executive Summary
Flavonoid glycosides are a class of plant secondary metabolites renowned for their diverse pharmacological effects. The acylation of these glycosides with a p-coumaroyl group is a common structural modification that profoundly impacts their physicochemical properties and biological activities. This guide elucidates the multifaceted role of the p-coumaroyl moiety, focusing on its influence on antioxidant capacity, enzyme inhibition, stability, and bioavailability. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for leveraging this structural feature in drug discovery and development.
The Influence of p-Coumaroylation on Biological Activity
The presence of a p-coumaroyl moiety on a flavonoid glycoside can significantly augment its biological effects. This enhancement is attributed to several factors, including altered steric and electronic properties, increased lipophilicity, and the introduction of an additional phenolic hydroxyl group.
Enhanced Antioxidant and Cytoprotective Effects
A key function of the p-coumaroyl group is the potentiation of antioxidant activity. This is achieved through multiple mechanisms:
-
Increased Electron and Hydrogen Atom Transfer: The p-coumaroyl moiety provides an additional site for electron and hydrogen atom donation, thereby enhancing the flavonoid's ability to scavenge free radicals.[1][2]
-
Enhanced Metal Chelation: The introduction of the p-coumaroyl group can increase the flavonoid's capacity to chelate pro-oxidant metal ions like Fe²⁺, which are involved in the generation of reactive oxygen species (ROS) through the Fenton reaction.[1][2]
A comparative study between tiliroside (B191647) (kaempferol-3-O-β-D-(6′′-O-p-coumaroyl)-glucopyranoside) and its non-acylated counterpart, astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside), demonstrated that tiliroside exhibits significantly higher antioxidant and cytoprotective effects.[1][2] This highlights the direct contribution of the p-coumaroyl moiety to these activities.
Modulation of Enzyme Inhibition
The acylation of flavonoid glycosides with a p-coumaroyl group can significantly influence their ability to inhibit various enzymes. This is of particular interest in the development of targeted therapeutics.
-
Cholinesterase Inhibition: Acylated kaempferol (B1673270) glycosides have shown strong inhibitory activities against acetylcholinesterase, with the p-coumaroyl moiety being more effective than the feruloyl moiety.[3][4] This has implications for the development of treatments for neurodegenerative diseases like Alzheimer's.
-
Na⁺, K⁺-ATPase Inhibition: Acylated kaempferol glycosides from Laurus nobilis have demonstrated significant inhibitory action against Na⁺, K⁺-ATPase, an enzyme crucial for cardiovascular function. The di-p-coumaroyl derivative was found to be the most active.[3]
-
Xanthine (B1682287) Oxidase Inhibition: Certain p-coumaroylated apigenin (B1666066) glycosides have shown potential inhibitory effects on xanthine oxidase, an enzyme involved in gout.[3]
The position of the p-coumaroyl group on the sugar moiety is a critical determinant of the inhibitory activity.[3]
Improved Stability
The stability of flavonoids is a crucial factor for their therapeutic application. Acylation with a p-coumaroyl group has been shown to enhance the stability of certain flavonoid glycosides. For instance, acylated anthocyanins, including those with a p-coumaroyl moiety, are more stable at high temperatures compared to their non-acylated counterparts.[4] This increased stability can lead to a longer shelf-life and improved efficacy of flavonoid-based products.
Impact on Bioavailability
While flavonoid aglycones are generally less water-soluble, glycosylation can improve their bioavailability.[5] The addition of a lipophilic p-coumaroyl moiety can further modulate the absorption and metabolism of flavonoid glycosides, although this is a complex area requiring further research. The increased lipophilicity may enhance membrane permeability, but it could also affect interactions with metabolic enzymes and transporters.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the impact of the p-coumaroyl moiety on the biological activity of flavonoid glycosides.
Table 1: Antioxidant Activity of Astragalin vs. Tiliroside [1][2][6]
| Assay | Astragalin (IC₅₀ µg/mL) | Tiliroside (IC₅₀ µg/mL) |
| FRAP | 10.3 ± 0.4 | 5.9 ± 0.2 |
| DPPH• Scavenging | 12.8 ± 0.5 | 8.1 ± 0.3 |
| ABTS•⁺ Scavenging | 7.2 ± 0.3 | 4.5 ± 0.2 |
| •O₂⁻ Scavenging | 15.6 ± 0.6 | 9.8 ± 0.4 |
Table 2: Enzyme Inhibitory Activity of p-Coumaroylated Flavonoid Glycosides
| Flavonoid Glycoside | Target Enzyme | IC₅₀ (µM) | Source |
| Kaempferol-3-O-α-L-(2′′-E, 4′′-Z-di-p-coumaroyl)-rhamnoside | Na⁺, K⁺-ATPase | 5.0 ± 0.1 | [3] |
| Apigenin-4′-O-(2′′-O-p-coumaroyl)-β-D-glucoside | Xanthine Oxidase | - (Showed potential effects) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure: Add 10 µL of the test sample (flavonoid solution) to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Quantification: Use a standard curve of FeSO₄·7H₂O to determine the FRAP value.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Assay Procedure: Mix 100 µL of the test sample with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
Enzyme Inhibition Assays
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare various concentrations of the flavonoid inhibitor solution.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, inhibitor solution, and pre-incubate for a specific time.
-
Initiate Reaction: Add the substrate solution to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.
Cellular Antioxidant Activity (CAA) Assay[9]
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Treatment: Treat the cells with the test flavonoid and 2′,7′-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP).
-
Measurement: Measure the fluorescence intensity over time.
-
Calculation: Quantify the CAA value by calculating the area under the fluorescence curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially influenced by p-coumaroylated flavonoid glycosides and a general workflow for assessing their bioactivity.
Caption: Putative signaling pathways modulated by p-coumaroylated flavonoid glycosides.
Caption: General experimental workflow for evaluating p-coumaroylated flavonoids.
Conclusion
The addition of a p-coumaroyl moiety to flavonoid glycosides represents a significant natural structural optimization that enhances their therapeutic potential. The increased antioxidant capacity, modulated enzyme inhibition, and improved stability make these compounds promising candidates for drug development. This guide provides a foundational understanding and practical methodologies for researchers to explore and harness the benefits of p-coumaroylation in their scientific endeavors. Further investigation into the precise mechanisms of action and the impact on bioavailability will be crucial for the successful translation of these findings into clinical applications.
References
- 1. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin is limited. Much of the available experimental data pertains to its geometric isomer, 2'',4''-Di-O-(E-p-coumaroyl)afzelin. This guide synthesizes the available information on both isomers and related acylated flavonoids to provide a comprehensive overview for research and drug development purposes.
Introduction
This compound is a naturally occurring acylated flavonol glycoside. It is a derivative of afzelin, which is the 3-O-rhamnoside of the flavonol kaempferol (B1673270). The structure consists of a kaempferol backbone linked to a rhamnose sugar, which is further acylated with two Z-p-coumaroyl groups at the 2'' and 4'' positions of the rhamnose moiety. This compound has been identified in plant species such as those from the Laurus genus[1]. Its presence has also been noted in the leaf extract of Machilusphilippinense Merr.. Due to the general biological significance of acylated flavonoids, this molecule is of interest for its potential pharmacological properties. Acylation can significantly impact the bioavailability and biological activity of flavonoid glycosides.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C39H32O14 | [1] |
| Molecular Weight | 724.7 g/mol | [1] |
| CAS Number | 205534-17-4 | [1] |
Biological Activities and Quantitative Data
Direct experimental data on the biological activities of this compound are not extensively reported in the scientific literature. However, studies on the geometric isomer, 2'',4''-Di-O-(E-p-coumaroyl)afzelin, provide valuable insights into the potential bioactivities.
Antioxidant Activity
The antioxidant potential of the (E)-isomer has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 2'',4''-Di-O-(E-p-coumaroyl)afzelin | DPPH radical scavenging | 18.5 | Ascorbic acid | 12.3 |
Anti-inflammatory Activity
The anti-inflammatory effects of the (E)-isomer were investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line | Stimulant | Concentration (µM) | % Inhibition of NO Production |
| 2'',4''-Di-O-(E-p-coumaroyl)afzelin | RAW 264.7 | LPS | 20 | 62 |
This inhibition of NO production was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, flavonoids and their acylated derivatives are known to modulate several key cellular signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key regulators of cellular responses to external stresses. Flavonoids can modulate these pathways to reduce inflammatory responses. For instance, inhibition of p38 MAPK phosphorylation can lead to decreased expression of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Flavonoids can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by flavonoids.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on general methods for flavonoids, a standard workflow can be outlined.
Extraction and Isolation
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves of Machilusphilippinense Merr.). Air-dry the material in the shade and then grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking. Repeat the extraction process multiple times to ensure maximum yield.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction for flavonoids) to a series of chromatographic techniques for purification.
-
Column Chromatography: Use silica (B1680970) gel or Sephadex LH-20 columns with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl acetate) for initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient for final purification of the target compound.
-
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: Dissolve the compound in methanol and record the UV spectrum. The characteristic absorption maxima can provide initial information about the flavonoid class.
-
Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number, type, and connectivity of protons in the molecule.
-
¹³C-NMR: Reveals the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure, including the specific positions of the acyl groups on the sugar moiety and the stereochemistry of the glycosidic linkage.
-
Conclusion and Future Directions
This compound represents an interesting natural product with potential pharmacological activities, likely in the realms of antioxidant and anti-inflammatory effects, as suggested by data from its (E)-isomer. However, a significant knowledge gap exists regarding its specific biological targets and mechanisms of action.
Future research should focus on:
-
Isolation and full spectral characterization of the Z-isomer to confirm its structure.
-
Comprehensive biological screening to evaluate its antioxidant, anti-inflammatory, cytotoxic, and other relevant activities.
-
In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound.
-
Comparative studies with its (E)-isomer to understand the influence of geometric isomerism on biological activity.
Such studies will be crucial for unlocking the therapeutic potential of this and other related acylated flavonoids for drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. The synthesis involves a multi-step process including the protection of the starting material, afzelin (B1665622), followed by selective acylation and subsequent deprotection. The protocols are based on established methods for flavonoid chemistry and analogous syntheses of similar compounds.
Introduction
This compound is a natural product that has garnered interest due to the biological activities associated with its constituent parts: afzelin (a glycoside of the flavonol kaempferol) and p-coumaric acid. The specific Z (or cis) configuration of the coumaroyl moieties is noteworthy, as the stereochemistry of such acyl groups can significantly influence the biological and physicochemical properties of the molecule.[1] The synthesis of this compound is essential for further pharmacological evaluation and for the development of structure-activity relationships.
The synthetic strategy presented here involves a three-stage process:
-
Protection of the phenolic hydroxyl groups of afzelin to ensure selective acylation of the rhamnose sugar moiety.
-
Selective Acylation of the 2'' and 4'' hydroxyl groups of the protected afzelin with (Z)-p-coumaroyl chloride.
-
Deprotection to yield the final target compound.
This approach is adapted from the successful synthesis of the analogous (E)-isomer, Kaempferol (B1673270) 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranoside.[2]
Synthetic Workflow
The overall synthetic pathway is depicted below. It follows a logical progression of protecting reactive sites, performing the key coupling reaction, and then removing the protecting groups to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preparation of (Z)-p-coumaroyl chloride
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]
-
To a solution of (Z)-p-coumaric acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude (Z)-p-coumaroyl chloride is used immediately in the next step without further purification.
Protocol 2: Protection of Afzelin
Benzyl (B1604629) ethers are commonly used as protecting groups for hydroxyls in flavonoid synthesis due to their stability and ease of removal by catalytic hydrogenation.[5][6]
-
Dissolve afzelin (1.0 eq) in anhydrous DMF (20 mL/mmol).
-
Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq) to the solution.
-
Add benzyl bromide (BnBr, 5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the fully benzylated afzelin.
Protocol 3: Synthesis of Protected this compound
This step involves the selective acylation of the rhamnose moiety. The 2'' and 4'' hydroxyl groups are generally more reactive. This protocol is based on the synthesis of the analogous (E)-isomer.[2]
-
Dissolve the protected afzelin (1.0 eq) in a mixture of anhydrous pyridine (B92270) and DCM (1:1 v/v, 20 mL/mmol).
-
Add 4-dimethylaminopyridine (B28879) (DMAP, 0.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of freshly prepared (Z)-p-coumaroyl chloride (2.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM (3 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected this compound.
Protocol 4: Deprotection to Yield this compound
Catalytic hydrogenation is an effective method for removing benzyl protecting groups.[5][7]
-
Dissolve the protected this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (1:1 v/v, 30 mL/mmol).
-
Add Palladium on carbon (10% Pd/C, 20% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) or crystallization to obtain this compound.
Data Presentation
The following tables summarize the key reagents and expected analytical data for the synthesis. Note that yields are based on analogous syntheses and may vary.[2]
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | (Z)-p-coumaric acid | Oxalyl chloride, DMF (cat.) | DCM | 0 to RT | 2-3 | >95 (crude) |
| 2 | Afzelin | Benzyl bromide, K₂CO₃ | DMF | 70 | 24 | 70-85 |
| 3 | Protected Afzelin | (Z)-p-coumaroyl chloride, DMAP | Pyridine/DCM | 0 to RT | 12-18 | 60-75 |
| 4 | Protected Di-coumaroyl Afzelin | H₂, 10% Pd/C | THF/MeOH | RT | 12-24 | 85-95 |
Table 2: Expected Spectroscopic Data for Characterization
| Data Type | Expected Features |
| ¹H NMR | Signals corresponding to the kaempferol backbone, the rhamnose moiety, and two (Z)-p-coumaroyl groups. Characteristic doublets for the cis-vinylic protons of the coumaroyl groups (around δ 5.8 and 6.9 ppm, J ≈ 12-13 Hz). Downfield shifts for H-2'' and H-4'' of the rhamnose unit. |
| ¹³C NMR | Resonances for all carbons of the kaempferol, rhamnose, and two coumaroyl moieties. Carbonyl signals for the ester groups around δ 166-168 ppm. |
| HR-MS | Calculation of the exact mass for C₃₉H₃₂O₁₄ to confirm the molecular formula. |
Key Synthetic Considerations
The success of this synthesis relies on several critical factors, which are outlined in the diagram below. Careful control of these parameters is essential for achieving good yields and purity.
Caption: Logical relationships in the synthesis strategy.
-
Protecting Groups: The choice of protecting groups is crucial to prevent side reactions. Benzyl groups are recommended, but others like silyl (B83357) ethers could also be considered, though their stability might be an issue during acylation.[6][8]
-
Acylating Agent: The (Z)-p-coumaroyl chloride should be freshly prepared and used immediately as it can be unstable. The (Z)-isomer of p-coumaric acid can be obtained by UV irradiation of the more stable (E)-isomer.
-
Reaction Conditions: Anhydrous conditions are critical for all steps to prevent hydrolysis of reagents and intermediates. An inert atmosphere is necessary to avoid degradation of sensitive compounds.
-
Purification: Chromatographic purification is necessary after the protection and acylation steps. The final product may require preparative HPLC to achieve high purity.
References
- 1. Cis-Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102718760B - Trospium chloride synthesis process - Google Patents [patents.google.com]
- 4. CN102718760A - Trospium chloride synthesis process - Google Patents [patents.google.com]
- 5. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. youtube.com [youtube.com]
- 8. Protection and Deprotection [cem.com]
Application Note & Protocol: HPLC Analysis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the identification and quantification of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin in various sample matrices using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a naturally occurring acylated flavonol glycoside.[1][2] Flavonoids, a broad class of plant phenolics, are known for their diverse biological activities and are of significant interest in pharmaceutical and nutraceutical research.[3][4][5] Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of these compounds in complex mixtures such as plant extracts or biological samples.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of flavonoids and their derivatives.[1][4][6] This application note details a comprehensive protocol for the HPLC analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a plant matrix. The specific steps may require optimization based on the sample type.
Materials:
-
Plant material (e.g., leaves, stems)
-
70% Methanol or 70% Ethanol[1]
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Rotary evaporator
Protocol:
-
Extraction: Weigh 1 g of finely ground plant material and add 15 mL of 70% methanol.[1]
-
Ultrasonication: Sonicate the mixture for 30 minutes to facilitate the extraction of the analyte.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.
-
Concentration (Optional): For dilute samples, the extract can be concentrated using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the ethanol, followed by freeze-drying.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
HPLC Method
This section outlines the instrumental parameters for the chromatographic separation and detection of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | See Table 1 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 360 nm (based on typical absorbance maxima for coumaroyl derivatives)[1] |
Table 1: Suggested HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 14.0 | 65 | 35 |
| 25.0 | 40 | 60 |
| 30.0 | 20 | 80 |
| 35.0 | 80 | 20 |
| 40.0 | 80 | 20 |
Note: This gradient is a starting point and may require optimization for specific sample matrices and HPLC systems.
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using a purified standard of the compound. The following tables provide a template for presenting the quantitative data.
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Standard 6 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | (Calculated value) |
| Limit of Quantification (LOQ) | (Calculated value) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing and validating an HPLC method for a specific analyte.
Caption: Logical Flow for HPLC Method Development and Validation.
References
- 1. maxapress.com [maxapress.com]
- 2. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. Optimization of Chromatographic Conditions in Thin Layer Chromatography of Flavonoids and Phenolic Acids | Semantic Scholar [semanticscholar.org]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols for the Mass Spectrometry of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonoid glycoside. As a derivative of afzelin (B1665622) (kaempferol-3-O-rhamnoside), it belongs to a class of compounds known for their diverse biological activities, drawing significant interest in pharmaceutical and nutraceutical research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of such complex natural products. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed protocols and expected fragmentation patterns.
Chemical Profile
| Property | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C₃₉H₃₂O₁₄ | [1] |
| Molecular Weight | 724.66 g/mol | [1] |
| Exact Mass | 724.1792 Da | [1] |
| Core Structure | Afzelin (Kaempferol-3-O-rhamnoside) | |
| Acyl Groups | Two (Z)-p-coumaroyl moieties |
Mass Spectrometry Analysis: Application Notes
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the preferred method for the analysis of acylated flavonoid glycosides like this compound.[2][3] Negative ion mode is often more sensitive for phenolic compounds.
Expected Ionization: In negative ion mode ESI, the molecule is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 723.1719. In positive ion mode, the [M+H]⁺ ion at m/z 725.1865 or sodium adduct [M+Na]⁺ at m/z 747.1684 may be observed.
General Fragmentation Behavior: The fragmentation of acylated flavonoid glycosides is characterized by a series of neutral losses corresponding to the acyl groups and the sugar moiety, as well as cleavage of the glycosidic bond.[3][4] The fragmentation pattern provides crucial information for structural confirmation.
Predicted Fragmentation of this compound ([M-H]⁻ at m/z 723.2):
Based on the fragmentation of similar acylated flavonoids, the following primary product ions are anticipated in MS/MS analysis:
-
Loss of one p-coumaroyl group (146 Da): A prominent fragment at m/z 577.2 would correspond to the loss of one of the p-coumaroyl moieties. This represents the mono-acylated afzelin ion.
-
Loss of two p-coumaroyl groups (292 Da): A subsequent loss of the second p-coumaroyl group would result in a fragment at m/z 431.1, corresponding to the deprotonated afzelin molecule.
-
Cleavage of the glycosidic bond: The cleavage of the O-glycosidic bond would lead to the formation of the kaempferol (B1673270) aglycone fragment. The loss of the di-p-coumaroyl-rhamnose moiety (445 Da) from the precursor ion would yield the kaempferol aglycone ion [A-H]⁻ at m/z 285.0. This is a characteristic fragmentation for flavonoid-3-O-glycosides.
-
Fragments of the acylated sugar: It is also possible to observe fragments corresponding to the di-acylated rhamnose sugar itself or further fragmentation of the mono-acylated afzelin.
Experimental Protocols
Sample Preparation
-
Extraction: For plant material, perform a solid-liquid extraction using a suitable solvent such as methanol (B129727) or ethanol, often acidified with a small amount of formic or acetic acid to improve the stability of the flavonoids. Sonication or maceration can be used to enhance extraction efficiency.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.
-
Final Preparation: Evaporate the solvent and reconstitute the extract in the initial mobile phase composition for LC-MS analysis. Filter the final solution through a 0.22 µm syringe filter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (return to initial conditions)
-
18.1-22 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of the precursor ion [M-H]⁻ at m/z 723.2.
-
Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
-
Data Presentation
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity |
| 723.2 | 577.2 | 146.0 | [M-H - p-coumaroyl]⁻ |
| 723.2 | 431.1 | 292.0 | [M-H - 2(p-coumaroyl)]⁻ (Afzelin) |
| 723.2 | 285.0 | 438.2 | [Kaempferol aglycone]⁻ |
Example Quantitative LC-MS/MS Parameters for Target Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 723.2 | 577.2 | 50 | 20 |
| This compound | 723.2 | 285.0 | 50 | 35 |
| Internal Standard (e.g., Quercetin-3-O-rutinoside) | 609.1 | 301.0 | 50 | 30 |
Note: The above quantitative parameters are illustrative and should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in negative ion mode.
References
- 1. Identification of complex, naturally occurring flavonoid glycosides in kale (Brassica oleracea var. sabellica) by high-performance liquid chromatography diode-array detection/electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Putative identification of new p-coumaroyl glycoside flavonoids in grape by ultra-high performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'',4''-Di-O-(Z-p-coumaroyl)afzelin as an α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal, is a primary concern in the management of type 2 diabetes mellitus. A key therapeutic strategy to mitigate this is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing carbohydrate digestion, α-glucosidase inhibitors can effectively reduce the rate of glucose absorption and lower postprandial blood glucose spikes. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have been extensively studied for their potential as α-glucosidase inhibitors. Among these, acylated flavonol glycosides have emerged as a promising group of compounds. This document provides detailed application notes and protocols for the study of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, an acylated flavonol monorhamnoside isolated from the leaves of Machilus philippinense, as a potent α-glucosidase inhibitor.
Quantitative Data Presentation
While specific kinetic data for this compound is not extensively available in the public domain, research on structurally analogous compounds isolated from Machilus philippinense provides strong evidence of its potent α-glucosidase inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) for closely related acylated afzelin (B1665622) derivatives against Bacillus stearothermophilus α-glucosidase type IV.
| Compound | Linkage | IC50 (µM)[1] |
| Kaempferol-3-O-α-L-rhamnopyranoside 3'',4''-di-E-p-coumaroic acid ester | 3'',4''-di-E-p-coumaroyl | 6.10 |
| Kaempferol-3-O-α-L-rhamnopyranoside 3''-E,4''-Z-di-p-coumaroic acid ester | 3''-E,4''-Z-di-p-coumaroyl | 1.00 |
Note: Afzelin is the 3-O-rhamnoside of kaempferol. The compounds listed are therefore di-p-coumaroyl esters of afzelin.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound as an α-glucosidase inhibitor.
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of the test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or Bacillus stearothermophilus
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (or a solution of known concentration)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source (e.g., 0.1 U/mL).
-
Prepare a stock solution of pNPG in phosphate buffer (e.g., 5 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a similar dilution series for acarbose.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent used for the test compound.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding 50 µL of the Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with solvent) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Enzyme Kinetic Studies
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Materials:
-
Same as for the inhibition assay.
Procedure:
-
Assay Setup:
-
The assay is performed similarly to the inhibition assay, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Set up a matrix of reactions with several fixed concentrations of the inhibitor (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration. This can be done by taking kinetic readings on the microplate reader over a short period.
-
-
Data Analysis:
-
The data is analyzed using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
From these plots, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can also be calculated from secondary plots of the slopes or y-intercepts of the primary Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the general experimental workflow for assessing an α-glucosidase inhibitor.
Caption: Workflow for determining the IC50 of an α-glucosidase inhibitor.
Caption: Workflow for kinetic analysis of α-glucosidase inhibition.
References
Application Notes and Protocols: Antiproliferative Activity of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin against HT-29 Cells
These application notes provide a summary of the known antiproliferative effects of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin on the human colon adenocarcinoma cell line, HT-29. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are included to facilitate further research into its mechanism of action.
Introduction
This compound is a natural compound isolated from the leaf extract of Machilus philippinense Merr.[1][2]. This acylated flavonol monorhamnoside has demonstrated notable antiproliferative activity against the human HT-29 colon cancer cell line[1]. Afzelin (B1665622), the parent compound, has been recognized for its anti-inflammatory and anti-cancer properties, including the induction of apoptosis in various cancer cell lines[3][4]. The addition of two Z-p-coumaroyl groups to the afzelin backbone appears to be a key structural feature for its enhanced cytotoxic effects. These notes are intended for researchers in oncology, drug discovery, and pharmacology who are investigating novel therapeutic agents for colorectal cancer.
Data Presentation
The primary quantitative data available for the antiproliferative activity of this compound against HT-29 cells is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
|---|
| HT-29 | this compound | CCK8 | 24 | 1.5 |[1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antiproliferative effects of this compound on HT-29 cells.
1. Cell Culture and Maintenance
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
2. Cell Viability Assay (CCK8/MTT Assay)
This protocol is designed to determine the IC50 value of the compound.
-
Materials:
-
HT-29 cells
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
For CCK8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
HT-29 cells
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The cell populations will be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
4. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol assesses the effect of the compound on cell cycle progression.
-
Materials:
-
HT-29 cells
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat HT-29 cells as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[5][6].
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiproliferative effects.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized mechanism of action in HT-29 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Application Notes and Protocols: 2'',4''-Di-O-(Z-p-coumaroyl)afzelin for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonol rhamnoside that has garnered interest in the field of drug discovery. As a derivative of afzelin, which is known for its anti-inflammatory and antioxidant properties, this compound exhibits a unique pharmacological profile that warrants further investigation for therapeutic applications. This document provides an overview of its known biological activities, quantitative data, and detailed protocols for experimental evaluation.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | [(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
| Molecular Formula | C₃₉H₃₂O₁₄ |
| Molecular Weight | 724.66 g/mol |
| CAS Number | 205534-17-4 |
| Natural Sources | Isolated from plants such as Cinnamomum camphora, Machilus philippinensis, and Laurus nobilis.[1] |
Potential Drug Discovery Applications
Preliminary studies and the chemical nature of this compound suggest its potential in several therapeutic areas:
-
Oncology: The compound has demonstrated cytotoxic effects against cancer cell lines.
-
Metabolic Diseases: As a potential α-glucosidase inhibitor, it may have applications in the management of type 2 diabetes.
-
Metabolic and Neurological Disorders: Its activity as a human cystathionine (B15957) β-synthase (hCBS) inhibitor suggests a role in conditions where modulation of hydrogen sulfide (B99878) (H₂S) production and homocysteine metabolism is beneficial.
-
Inflammatory Conditions: The parent compound, afzelin, possesses anti-inflammatory properties, indicating that this derivative may also be active.
-
Oxidative Stress-Related Diseases: Flavonoids are well-known antioxidants, and this compound is expected to have radical scavenging activity.
Quantitative Biological Activity Data
The following table summarizes the available quantitative data for the biological activity of this compound. Further empirical testing is required to determine the inhibitory concentrations for other potential activities.
| Application Area | Target/Assay | Cell Line/System | Result (IC₅₀) | Reference |
| Oncology | Cell Viability (CCK-8 Assay) | HT-29 (Human Colon Cancer) | 1.5 µM | |
| Metabolic Diseases | α-Glucosidase Inhibition | - | Data not available | - |
| Metabolic Disorders | Human Cystathionine β-Synthase (hCBS) Inhibition | - | Data not available | - |
| Antioxidant | DPPH Radical Scavenging | - | Data not available | - |
| Antioxidant | ABTS Radical Scavenging | - | Data not available | - |
| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | - | Data not available | - |
Experimental Protocols
Anticancer Activity Assessment: Cell Viability using CCK-8 Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.
Workflow for CCK-8 Cell Viability Assay
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
This protocol is for evaluating the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Acarbose (B1664774) (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of the compound solution (or acarbose for the positive control, or buffer for the negative control).
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Human Cystathionine β-Synthase (hCBS) Inhibition Assay
This is a continuous spectrophotometric assay to determine the inhibitory activity of the compound against hCBS.
Signaling Pathway Implicated by hCBS Inhibition in Cancer
References
Application Notes and Protocols for the In Vivo Formulation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonoid glycoside.[1][2] Flavonoids, a broad class of polyphenolic compounds found in plants, are known for their antioxidant and anti-inflammatory properties, with potential applications in the prevention and treatment of various diseases.[3] However, their therapeutic potential is often limited by low oral bioavailability due to poor water solubility and extensive first-pass metabolism.[4] The acylation of flavonoids, as seen in this compound, can increase their lipophilicity, which may influence their absorption and pharmacokinetic profile.
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of this compound. The protocols detailed below are designed to address the challenge of its presumed low aqueous solubility and to enable its study in preclinical animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While experimental data for this compound is limited, the following information has been compiled from available sources.
| Property | Value | Source |
| Molecular Formula | C39H32O14 | [5][6] |
| Molecular Weight | 724.68 g/mol | [5] |
| Appearance | Yellow powder | [5] |
| Purity | ≥98% | [5] |
| Solubility | Water: No data available. Likely poorly soluble based on flavonoid characteristics. Organic Solvents: Flavonoids show variable solubility in organic solvents like acetone, acetonitrile, and ethanol.[7][8] | [5] |
| Melting Point | No data available | [5] |
| Stability | Stable under normal temperatures and pressures. | [5] |
Formulation Strategies for In Vivo Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for oral administration in animal studies. The choice of formulation will depend on the specific study objectives, available equipment, and the required dose.
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This approach increases the surface area of the drug, leading to a higher dissolution rate and improved bioavailability.
dot
References
- 1. This compound | 205534-17-4 | Benchchem [benchchem.com]
- 2. 2",4"-Di-O-(Z-p-coumaroyl)afzelin Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemfaces.com [chemfaces.com]
- 6. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Culture Experiments with 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a flavonoid glycoside, a class of natural products known for a wide range of biological activities.[1][2] Its core structure is based on afzelin (B1665622) (kaempferol-3-O-rhamnoside), which has demonstrated anti-inflammatory and anti-cancer properties.[1][3][4] The aglycone of afzelin, kaempferol, is a well-studied flavonoid known to modulate key cellular signaling pathways involved in apoptosis, angiogenesis, and inflammation.[5][6] Kaempferol and its glycosides have been shown to exert their effects through pathways such as PI3K/AKT, MAPK, and Nrf2.[5][7][8] Given the structural relationship, it is hypothesized that this compound may possess similar or enhanced biological activities.
These application notes provide detailed protocols for investigating the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines. The described experimental workflow is designed to assess its potential as a therapeutic agent and to elucidate its mechanism of action.
Compound Preparation and Handling
Proper preparation of this compound is critical for obtaining reproducible results in cell culture experiments. Due to the hydrophobic nature of many flavonoids, an organic solvent is typically required for initial solubilization.
Protocol 1: Preparation of Stock Solution
-
Solubilization: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Sterilization: While DMSO at high concentrations is self-sterilizing, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[10]
Experimental Protocols
The following protocols outline a standard workflow for evaluating the anti-cancer properties of this compound in vitro.
Experiment 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, or AGS gastric cancer cells) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Table 1. Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung) | 48 | 22.5 |
| H1299 (Lung) | 48 | 18.9 |
| MCF-7 (Breast) | 48 | 35.2 |
| AGS (Gastric) | 48 | 41.8 |
Experiment 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
Protocol 3: Flow Cytometry Analysis of Apoptosis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Data Presentation: Table 2. Apoptotic Effect of this compound on A549 Cells after 48h Treatment
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 10 | 78.4 ± 3.1 | 12.3 ± 1.1 | 6.7 ± 0.8 | 2.6 ± 0.5 |
| 20 | 55.2 ± 2.8 | 25.8 ± 1.5 | 15.4 ± 1.2 | 3.6 ± 0.6 |
| 40 | 30.9 ± 3.5 | 40.1 ± 2.2 | 24.5 ± 1.9 | 4.5 ± 0.7 |
Experiment 3: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways.
Protocol 4: Western Blotting
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Data Presentation: Table 3. Relative Protein Expression in A549 Cells after 48h Treatment with this compound (20 µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| Bax | 2.8 ± 0.3 |
| Bcl-2 | 0.4 ± 0.1 |
| Cleaved Caspase-3 | 3.5 ± 0.4 |
| p-AKT / Total AKT | 0.3 ± 0.05 |
| p-ERK / Total ERK | 0.6 ± 0.08 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Potential Signaling Pathway Modulation
Based on the known activities of kaempferol, this compound may inhibit pro-survival signaling pathways like PI3K/AKT and MAPK.
References
- 1. Afzelin (Kaempferol 3-Rhamnoside) [benchchem.com]
- 2. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Potential of Afzelin towards AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylated Flavonoid Extraction
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the extraction of acylated flavonoids from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for extracting acylated flavonoids?
A1: The choice of solvent is critical and depends on the specific polarity of the target acylated flavonoids.[1][2][3] Generally, mixtures of alcohol and water are highly effective.[2] Ethanol (B145695) is a preferred green solvent due to its low toxicity.[4] For less polar acylated flavonoids, solvents like acetone (B3395972), chloroform, and ethyl acetate (B1210297) can be suitable.[1][4]
Q2: How does solvent pH affect the extraction yield and stability of acylated flavonoids?
A2: Solvent pH significantly influences extraction efficiency. A slightly acidic environment (pH 2.5–4.0) often increases the yield of flavonoids by enhancing their solubility and interaction with the solvent.[5][6][7] However, extreme pH values should be avoided as they can lead to the degradation of these compounds.[8] Some studies have shown that the optimal pH can vary depending on the specific plant material and flavonoid subclass.[7][9]
Q3: What is the optimal temperature range for extracting acylated flavonoids?
A3: Temperature plays a dual role in extraction. Increasing the temperature, typically in the range of 50-70°C, can enhance solvent penetration and the solubility of flavonoids, leading to higher yields.[8][10] However, flavonoids, especially acylated variants, can be heat-sensitive.[1][11][12] Temperatures above 80°C may cause degradation, reducing the overall yield of the target compounds.[8][11]
Q4: Which advanced extraction technique is most suitable for acylated flavonoids: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A4: Both UAE and MAE are modern techniques that offer significant advantages over traditional methods, including reduced extraction time and higher yields.[13][14][15][16]
-
UAE uses ultrasonic waves to create cavitation, which ruptures plant cell walls and enhances solvent penetration.[14] It is generally considered a "green" and efficient method.[14]
-
MAE utilizes microwave energy for rapid heating of the solvent and plant matrix, which also leads to cell wall disruption.[13][17] MAE can be very fast but requires careful control of microwave power to prevent thermal degradation of the target compounds.[5][18]
The choice between UAE and MAE often depends on the specific plant material and the thermal stability of the target acylated flavonoids.[5]
Q5: How can I confirm the identity and purity of my extracted acylated flavonoids?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard and powerful technique for the separation, quantification, and preliminary identification of flavonoids.[19][20][21][22] For unambiguous structural confirmation, especially for identifying acylation patterns, coupling HPLC with Mass Spectrometry (MS), such as HPLC-ESI-MS, is highly recommended.[20][23]
Data Presentation: Comparison of Extraction Parameters
Table 1: Solvent Suitability for Flavonoid Extraction
| Solvent | Polarity | Suitability for Acylated Flavonoids | Advantages | Disadvantages |
| Methanol | High | Excellent for polar glycosylated and acylated forms.[2][4] | High extraction efficiency.[2] | Toxic, primarily for analytical use.[2][4] |
| Ethanol | Moderate | Very effective, especially in aqueous mixtures (e.g., 50-80%).[2] | Low toxicity (GRAS), biodegradable.[2] | May require optimization of water content. |
| Acetone | Medium | Good for a broad range of flavonoids, including less polar types.[1][2] | Good solvency, easy to evaporate.[2] | Flammable, potential for residue.[2] |
| Ethyl Acetate | Low-Medium | Suitable for less polar aglycones and some acylated forms.[1][4] | Selective for less polar compounds. | Lower efficiency for highly polar flavonoids. |
| Water | High | Good for highly polar glycosides, often used with a co-solvent. | Non-toxic, inexpensive. | Can have low efficiency for less polar compounds when used alone.[7] |
Table 2: Comparison of Advanced Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Acoustic cavitation disrupts cell walls.[14] | Microwave energy causes rapid intracellular heating.[13] |
| Extraction Time | Short (typically 15-60 minutes).[8][24] | Very short (often 1-30 minutes).[17][18] |
| Typical Temperature | Can be controlled, often 40-60°C. | Can be high, requires careful power control.[5][17] |
| Yield | Generally high.[25] | Generally high, sometimes higher than UAE.[5] |
| Advantages | Energy efficient, good for heat-sensitive compounds.[14] | Extremely fast, high throughput potential.[13][26] |
| Disadvantages | Power and frequency need optimization.[27][28] | Risk of thermal degradation if not optimized.[5][13] |
Troubleshooting Guide
Problem 1: Low Yield of Acylated Flavonoids in the Crude Extract.
-
Q: My extraction yield is consistently low. What are the most likely causes and how can I fix it?
-
A: Low yield is a common issue that can often be resolved by systematically evaluating your extraction parameters.[8][29]
-
Suboptimal Solvent: The polarity of your solvent may not match that of your target compounds.
-
Incorrect pH: The pH of your solvent can dramatically affect flavonoid solubility.
-
Insufficient Temperature or Time: The extraction may not be efficient enough to release the compounds from the plant matrix.
-
Solution: Gradually increase the extraction temperature (e.g., to 60°C) and extend the extraction time (e.g., to 90-120 minutes), while monitoring for any signs of degradation.[8]
-
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to effectively solvate all the target compounds.
-
Solution: Increase the volume of the solvent. A common starting ratio is 1:20 to 1:40 (g/mL).[8]
-
-
Problem 2: Suspected Degradation of Target Compounds During Extraction.
-
Q: My final extract shows low levels of my target flavonoid, but high levels of unknown peaks in the HPLC chromatogram. Is my compound degrading?
-
A: This is a strong possibility, as acylated flavonoids can be sensitive to harsh conditions.[1][8][12]
-
Excessive Temperature: High heat is a primary cause of flavonoid degradation.[11][12][30]
-
Exposure to Light or Oxygen: Some flavonoids are photolabile or can oxidize.
-
Solution: Protect your sample from direct light by using amber glassware or covering your containers with aluminum foil.[8] Consider purging the extraction vessel with nitrogen to create an inert atmosphere.
-
-
Extreme pH: Both highly acidic and alkaline conditions can cause structural changes.
-
Problem 3: Co-extraction of Impurities (e.g., Chlorophylls (B1240455), Waxes).
-
Q: My extract is dark green/waxy and is causing issues with downstream purification. How can I remove these impurities?
-
A: Co-extraction of non-polar compounds is common, especially from fresh leaf material.[3]
-
Pre-extraction Defatting:
-
Solution: Before your main extraction, wash the dried plant material with a non-polar solvent like n-hexane. This will remove lipids, waxes, and most chlorophylls without significantly affecting the more polar flavonoids.
-
-
Liquid-Liquid Partitioning:
-
Solution: After the initial extraction (e.g., with aqueous ethanol), concentrate the extract to remove the ethanol. Then, partition the remaining aqueous solution against a non-polar solvent like hexane (B92381) or chloroform. The impurities will move to the non-polar layer, while the more polar flavonoids will remain in the aqueous layer.
-
-
Solid-Phase Extraction (SPE):
-
Solution: Use an appropriate SPE cartridge (e.g., C18) to clean up the crude extract. After loading the extract, wash with a weak solvent to remove impurities, then elute your target flavonoids with a stronger solvent.
-
-
Experimental Workflows and Logic Diagrams
Caption: General workflow for acylated flavonoid extraction.
Caption: Troubleshooting decision tree for low extraction yield.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Acylated Flavonoids
This protocol provides a general methodology for extracting acylated flavonoids from dried, powdered plant material using an ultrasonic bath.
Materials:
-
Dried, powdered plant material (particle size < 0.5 mm).[1]
-
Extraction Solvent: 70% Ethanol (v/v) in deionized water, adjusted to pH 3.0 with formic acid.
-
Ultrasonic bath (e.g., 40 kHz).[4]
-
50 mL conical flasks or beakers.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter).
-
Rotary evaporator.
Procedure:
-
Sample Preparation: Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask.
-
Solvent Addition: Add 30 mL of the pre-adjusted extraction solvent (70% ethanol, pH 3.0) to the flask, ensuring all plant material is submerged. This constitutes a 1:30 solid-to-liquid ratio.[28]
-
Sonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask. Sonicate for 45 minutes at a controlled temperature of 50°C.[8][27]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. For analytical purposes, a final filtration through a 0.45 µm filter may be required before HPLC analysis.
-
Concentration: Concentrate the filtrate (the liquid extract) under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the final crude extract in a sealed, amber vial at -20°C to prevent degradation.
Protocol 2: Microwave-Assisted Extraction (MAE) of Acylated Flavonoids
This protocol outlines a general procedure for MAE. Note that specific parameters (power, time) should be optimized for your instrument and plant material.[17][26]
Materials:
-
Dried, powdered plant material.
-
Extraction Solvent: 80% Ethanol (v/v) in deionized water.
-
Microwave extraction system with closed vessels.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Sample Preparation: Place 0.5 g of the powdered plant material into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of the 80% ethanol solvent to the vessel (a 1:40 ratio).
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters. A starting point could be:
-
Cooling: Allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the extract to remove the solid residue as described in the UAE protocol.
-
Concentration and Storage: Concentrate the extract using a rotary evaporator at ≤50°C and store appropriately.
References
- 1. mdpi.com [mdpi.com]
- 2. livetoplant.com [livetoplant.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 14. Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.) [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimisation of Ultrasound-Assisted Extraction of Total Phenolics and Flavonoids Content from Centella asiatica [mdpi.com]
- 25. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 26. ajgreenchem.com [ajgreenchem.com]
- 27. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents | MDPI [mdpi.com]
- 28. Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice | MDPI [mdpi.com]
- 29. Troubleshooting [chem.rochester.edu]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Coumaroyl-Afzelin Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of coumaroyl-afzelin derivatives, this technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to address specific challenges encountered during experimental work, providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of coumaroyl-afzelin derivatives?
A1: The main hurdles in synthesizing coumaroyl-afzelin derivatives include:
-
Regioselectivity: Controlling the specific hydroxyl group on the rhamnose sugar that gets acylated with the coumaroyl group is a significant challenge. Without proper protective group strategies, a mixture of isomers is often formed, complicating purification.
-
Protecting Group Strategy: The multiple hydroxyl groups on both the kaempferol (B1673270) aglycone and the rhamnose moiety require a robust protecting group strategy to ensure selective acylation. These protecting groups must be stable during the reaction and selectively removable without affecting the final product.
-
Glycosylation: Formation of the initial glycosidic bond between kaempferol and rhamnose can be challenging, with potential for low yields and the formation of anomeric mixtures.
-
Purification: The separation of closely related isomers and the removal of reaction byproducts often require advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[1]
-
Stability: Acylated flavonoids can be sensitive to harsh reaction conditions, leading to decomposition or rearrangement.
Q2: What are the key considerations for choosing a protecting group strategy?
A2: An effective protecting group strategy is crucial for success. Key considerations include:
-
Orthogonality: The protecting groups for the kaempferol hydroxyls and the rhamnose hydroxyls should be "orthogonal," meaning they can be removed under different conditions without affecting each other.
-
Stability: The chosen protecting groups must be stable to the conditions of glycosylation and acylation.
-
Ease of Introduction and Removal: The protecting groups should be easy to introduce and remove in high yields.
-
Influence on Reactivity: The protecting group should not adversely affect the reactivity of other parts of the molecule.
Q3: Are there enzymatic alternatives to chemical synthesis for producing coumaroyl-afzelin derivatives?
A3: Yes, enzymatic synthesis presents a viable alternative and can offer several advantages. Lipases are commonly used for the acylation of flavonoids.[2][3]
-
Advantages: Enzymatic reactions often exhibit high regioselectivity, eliminating the need for complex protecting group strategies. They are also conducted under milder conditions, which can prevent the degradation of sensitive compounds.[2]
-
Challenges: Enzyme activity and stability in organic solvents can be a limitation. Optimization of reaction conditions such as solvent, temperature, and acyl donor is crucial for achieving high yields. Additionally, the enzyme may have a specific substrate preference, which could limit its applicability to different flavonoid glycosides.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Regioisomer during Acylation
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks with similar retention factors/times.
-
NMR analysis of the purified product indicates a mixture of isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Protection of Hydroxyl Groups | Before acylation, ensure all hydroxyl groups that are not the target for acylation are fully protected. Monitor the protection step by TLC or LC-MS to confirm the complete consumption of the starting material. |
| Steric Hindrance | The target hydroxyl group may be sterically hindered, leading to acylation at more accessible positions. Consider using a less bulky acylating agent or a different catalyst that can overcome the steric hindrance. |
| Non-selective Reaction Conditions | The reaction conditions (e.g., temperature, catalyst) may not be selective enough. Try lowering the reaction temperature or using a more selective catalyst. For enzymatic reactions, screening different lipases may identify one with higher regioselectivity. |
| Protecting Group Migration | Under certain conditions, protecting groups like acyl or silyl (B83357) groups can migrate to adjacent hydroxyl groups. Use stable protecting groups and mild reaction conditions to minimize migration. |
Problem 2: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of the desired product with byproducts or isomers during column chromatography.
-
Low recovery of the product after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Isomers | Regioisomers of coumaroyl-afzelin often have very similar polarities, making separation by standard silica (B1680970) gel chromatography difficult. |
| Action: Employ high-resolution techniques like preparative HPLC with a C18 column or HSCCC. Optimization of the solvent system is critical for achieving good separation.[1][4] | |
| Product Degradation on Silica Gel | Flavonoids can sometimes degrade on acidic silica gel. |
| Action: Use neutral or deactivated silica gel for column chromatography. Alternatively, consider using a different stationary phase like Sephadex LH-20.[5] | |
| Formation of Insoluble Aggregates | The product may aggregate and become difficult to dissolve or handle during purification. |
| Action: Try different solvent systems for dissolution and purification. Sonication may help in dissolving the sample. |
Problem 3: Incomplete Deprotection of the Final Compound
Symptoms:
-
Mass spectrometry analysis shows the presence of residual protecting groups.
-
NMR spectrum indicates signals corresponding to the protecting groups.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotection Reagent | The chosen deprotection reagent may not be strong enough or may be degraded. |
| Action: Use freshly prepared or purified deprotection reagents. Increase the equivalents of the reagent or the reaction time. | |
| Steric Hindrance around the Protecting Group | The protecting group may be in a sterically hindered position, making it less accessible to the deprotection reagent. |
| Action: Use a smaller, less sterically hindered deprotection reagent. For example, for benzyl (B1604629) ether cleavage, palladium on carbon with hydrogen is standard, but conditions can be optimized. | |
| Catalyst Poisoning | In catalytic deprotection reactions (e.g., hydrogenolysis), impurities in the substrate or solvent can poison the catalyst. |
| Action: Purify the protected compound before the deprotection step. Use high-purity solvents and a fresh batch of catalyst. |
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of di-coumaroylated afzelin (B1665622) derivatives, based on published literature.[6]
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Glycosylation of protected kaempferol | Glycosyl donor, Au(I) catalyst, CH₂Cl₂ | 68% |
| 2 | Acylation of the rhamnose moiety | p-Coumaric acid derivative, DCC, DMAP | Variable |
| 3 | Deprotection | BBr₃, CH₂Cl₂, -78 °C | 68% |
Experimental Protocols
Protocol 1: Gold-Catalyzed Glycosylation of Protected Kaempferol
This protocol is adapted from the synthesis of related kaempferol glycosides.[7]
-
Preparation of the Acceptor: Start with a selectively protected kaempferol aglycone, for instance, with benzyl groups protecting the 5, 7, and 4'-hydroxyl groups.
-
Reaction Setup: To a solution of the protected kaempferol (1.0 eq) and the rhamnosyl donor (e.g., a glycosyl o-alkynylbenzoate, 1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere, add 4 Å molecular sieves.
-
Catalyst Addition: Add a gold(I) catalyst, such as Ph₃PAuNTf₂ (0.2 eq), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected afzelin.
Protocol 2: Acylation of the Rhamnose Moiety
-
Reactant Preparation: Dissolve the protected afzelin (1.0 eq), a protected p-coumaric acid (2.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous CH₂Cl₂.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography.
Protocol 3: Final Deprotection
-
Reaction Setup: Dissolve the fully protected and acylated derivative in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an argon atmosphere.
-
Deprotection: Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.
-
Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol.
-
Purification: Concentrate the mixture and purify the crude product by preparative HPLC to yield the final coumaroyl-afzelin derivative.
Visualizations
Caption: General synthetic workflow for coumaroyl-afzelin derivatives.
Caption: Troubleshooting flowchart for regioselective acylation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing reduced activity over a short period. What could be the cause?
A1: The observed degradation of your compound, indicated by color change and loss of activity, is likely due to one or more of the following factors:
-
pH Instability: Flavonoids, including afzelin (B1665622) derivatives, are susceptible to degradation in neutral to alkaline solutions. The stability of acylated anthocyanins, which are structurally related, is significantly affected by pH.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to the oxidative degradation of the phenolic structure of the compound.
-
Light Exposure: The Z-p-coumaroyl moieties are susceptible to photo-isomerization to the E-form upon exposure to light, particularly UV radiation. This isomerization can alter the compound's biological activity and physical properties. Additionally, light can catalyze oxidative degradation.
-
Thermal Stress: Elevated temperatures can accelerate the degradation of flavonoids. Thermal degradation of flavonol glycosides has been shown to follow first-order kinetics.
-
Enzymatic Degradation: If using biological systems or non-sterile solutions, enzymatic degradation by esterases or glycosidases could cleave the coumaroyl or rhamnose groups, respectively.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: While specific data for this compound is limited, acidic conditions are generally recommended for flavonoid stability. For many flavonoids and related acylated compounds, a pH range of 3-5 is often optimal for minimizing degradation. It is crucial to experimentally determine the optimal pH for your specific application.
Q3: Can I autoclave my solution containing this compound for sterilization?
A3: Autoclaving is not recommended. The high temperatures and pressures will likely cause significant thermal degradation of the compound. Consider sterile filtration using a 0.22 µm filter as an alternative for sterilization.
Q4: I am observing a shift in the retention time of my compound during HPLC analysis. What could be the reason?
A4: A shift in retention time could indicate several possibilities:
-
Isomerization: The Z-isomer may be converting to the more stable E-isomer, which will likely have a different retention time on a reverse-phase HPLC column.
-
Degradation: The appearance of new peaks with different retention times suggests the formation of degradation products.
-
Interaction with Metal Ions: Flavonoids can chelate metal ions, which may alter their chromatographic behavior.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Prepare buffers in the acidic range (e.g., pH 3-5) using citrate (B86180) or acetate (B1210297) buffers. Avoid phosphate (B84403) buffers if metal ion chelation is a concern. |
| Oxidation | Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. Prepare solutions fresh and store them under an inert atmosphere. The addition of antioxidants like ascorbic acid or EDTA can be considered, but their compatibility and potential for interference should be tested. |
| Microbial Contamination | Use sterile solvents and glassware. Prepare solutions under aseptic conditions. |
Issue 2: Photodegradation and Isomerization
| Potential Cause | Troubleshooting Steps |
| Exposure to Ambient Light | Work in a dimly lit area or use amber-colored glassware or vials wrapped in aluminum foil to protect the solution from light. |
| UV-Vis Spectrophotometer Analysis | Minimize the exposure time of the solution to the light source in the spectrophotometer. Use a shuttered light source if available. |
| Fluorescence Microscopy | Use the lowest possible excitation light intensity and shortest exposure times. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in a light-protected vial in an oven at 80°C. Take samples at 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water/acetonitrile with 0.1% formic acid). Monitor the chromatograms for the appearance of new peaks and the decrease in the parent compound peak area.
Protocol 2: HPLC Method for Stability Assessment
1. Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
3. Gradient Elution:
-
A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The flow rate is typically 1 mL/min.
4. Detection:
-
Monitor at the λmax of this compound (to be determined, but likely around 265 nm and 310-330 nm due to the flavonoid and coumaroyl moieties).
5. Quantification:
-
Quantify the degradation by measuring the decrease in the peak area of the parent compound over time. The percentage degradation can be calculated relative to the initial peak area at time zero.
Data Presentation
Table 1: Representative Thermal Degradation Kinetics of Flavonol Glycosides
The following table summarizes representative first-order degradation rate constants (k) and half-lives (t½) for similar flavonol glycosides at different temperatures. This data can serve as a reference for designing thermal stability studies for this compound.
| Compound | Temperature (°C) | k (min⁻¹) | t½ (min) |
| Quercetin-3-glucoside | 80 | 1.5 x 10⁻² | 46.2 |
| 100 | 2.1 x 10⁻² | 33.0 | |
| 120 | 2.6 x 10⁻² | 26.7 | |
| Cyanidin-3-glucosylrutinoside | 80 | 2.2 x 10⁻² | 31.5 |
| 100 | 5.4 x 10⁻² | 12.8 | |
| 120 | 8.5 x 10⁻² | 8.2 |
Note: This is example data for illustrative purposes and the actual values for this compound will need to be determined experimentally.[3]
Visualizations
Degradation Pathway
Caption: Postulated degradation pathway of this compound.
Experimental Workflow for Stability Testing
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
Technical Support Center: Overcoming Low Yield in 2'',4''-Di-O-(Z-p-coumaroyl)afzelin Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help overcome low yields and other common issues.
Troubleshooting Guide
Low yield in this multi-step synthesis can arise from either the initial acylation reaction or the subsequent photoisomerization. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Low Yield of Di-acylated Product (2'',4''-Di-O-(E-p-coumaroyl)afzelin)
The regioselective acylation of the 2'' and 4'' hydroxyl groups on the rhamnose moiety of afzelin (B1665622) is a critical step that often presents challenges.
| Symptom | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Complex product mixture (multiple spots on TLC, multiple peaks in HPLC) | Non-regioselective acylation: Acylation occurring at other hydroxyl groups of the rhamnose or the kaempferol (B1673270) backbone. | 1. Protecting Group Strategy: Employ a protecting group strategy for the kaempferol hydroxyls (e.g., benzylation) to direct acylation to the rhamnose moiety. 2. Enzymatic Acylation: Consider using a lipase (B570770), such as Candida antarctica lipase B (Novozym 435®), which can offer high regioselectivity in organic media.[1][2] 3. Dibutyltin Oxide Method: This method can selectively activate the 2'' and 3'' hydroxyls, which might be adapted to favor di-acylation at desired positions. |
| Incomplete reaction (significant amount of starting material or mono-acylated product remains) | 1. Insufficient acylating agent: Degradation of p-coumaroyl chloride. 2. Steric hindrance: The bulky p-coumaroyl group can hinder the second acylation. 3. Suboptimal reaction conditions: Inadequate base, solvent, temperature, or reaction time. | 1. Use freshly prepared p-coumaroyl chloride. 2. Increase the equivalents of the acylating agent and base. 3. Optimize reaction conditions: Screen different bases (e.g., pyridine (B92270), DMAP), anhydrous solvents (e.g., DMF, CH₂Cl₂), and vary the temperature and reaction time. 4. Stepwise Acylation: Consider a stepwise approach where the mono-acylated product is isolated first and then subjected to a second acylation under more forcing conditions. |
| Low isolated yield after purification | Formation of hard-to-separate isomers: Acylation at other positions (e.g., 2'',3''-di-O-acylation) can lead to isomers with similar polarity. | 1. Optimize chromatography: Use a high-resolution HPLC method for purification. A reversed-phase C18 column with a gradient of acetonitrile (B52724) in acidified water is often effective for separating flavonoid isomers.[3][4] 2. Re-evaluate acylation strategy: If isomeric byproducts are persistent, a more selective acylation method (e.g., enzymatic) may be necessary. |
Issue 2: Inefficient E-to-Z Photoisomerization
The conversion of the E-isomers of the p-coumaroyl groups to the desired Z-isomers via UV irradiation can be incomplete or lead to degradation.
| Symptom | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low conversion to the Z-isomer (predominantly E-isomer remains) | 1. Photostationary state: A photostationary equilibrium between the E and Z isomers is reached, which may favor the E-isomer. For some coumaroyl derivatives, a 1:1 mixture is the maximum achievable. 2. Intramolecular stacking: In di-acylated flavonoids, the p-coumaroyl groups can stack, which significantly suppresses the E-to-Z isomerization.[5] 3. Insufficient UV exposure: Incorrect wavelength, low intensity, or short irradiation time. | 1. Optimize UV wavelength: The optimal wavelength for E-to-Z isomerization of coumaroyl esters is typically around 360-380 nm.[5] 2. Prolonged irradiation: Carefully extend the irradiation time while monitoring for degradation. 3. Solvent effects: The polarity of the solvent can influence the photostationary state. Screen different solvents (e.g., methanol (B129727), acetonitrile, dioxane). 4. Use of photosensitizers: In some cases, a triplet sensitizer (B1316253) can improve isomerization efficiency, though this may also increase degradation. |
| Product degradation during irradiation | 1. Photodegradation: The flavonoid core or the coumaroyl groups are susceptible to degradation upon prolonged UV exposure. 2. Presence of oxygen: Oxygen can participate in photochemical side reactions. | 1. Degas the solvent: Purge the solvent with an inert gas (e.g., argon or nitrogen) before and during the reaction. 2. Work at low temperature: Perform the irradiation at a reduced temperature (e.g., 0-10 °C) to minimize degradation pathways. 3. Monitor reaction progress: Use HPLC to track the formation of the Z-isomer and any degradation products to determine the optimal irradiation time. |
| Difficulty in isolating the Z-isomer | Similar chromatographic behavior of E and Z isomers. | 1. Preparative HPLC: This is the most effective method for separating geometric isomers. A high-resolution column and optimized mobile phase are crucial.[3][4] 2. Consider derivatization: In some cases, temporary derivatization of a functional group can alter the chromatographic properties enough to allow for separation. |
Frequently Asked Questions (FAQs)
-
Q1: What is a realistic target yield for the di-acylation of afzelin? A1: In a reported synthesis of the analogous Kaempferol 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranoside, a yield of 68% was achieved for the di-acylation step. This suggests that a yield in a similar range should be achievable with an optimized protocol.
-
Q2: Why is regioselective acylation at the 2'' and 4'' positions of the rhamnose moiety so challenging? A2: The hydroxyl groups on a sugar moiety have similar reactivity, making it difficult to selectively acylate specific positions. The relative reactivity can be influenced by steric hindrance and the formation of intramolecular hydrogen bonds. The 3''-OH is often more reactive, which can lead to the formation of the 2'',3''-di-O-acylated byproduct.
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Q3: Can I achieve 100% conversion to the Z-isomer during photoisomerization? A3: It is unlikely to achieve 100% conversion. Photoisomerization is a reversible process that leads to a photostationary state, which is a mixture of the E and Z isomers. For many coumaroyl derivatives, this equilibrium is around a 1:1 ratio. Furthermore, intramolecular interactions in your target molecule may limit the maximum achievable Z-isomer content to a much lower percentage.[5]
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Q4: What is the best way to purify the final this compound product? A4: The most effective method for purifying the final product and separating it from the E-isomer and any byproducts is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Synthesis of 2'',4''-Di-O-(E-p-coumaroyl)afzelin
This protocol is adapted from a similar synthesis of a di-acylated kaempferol rhamnoside.
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Protection of Afzelin (Optional but Recommended): To a solution of afzelin in dry DMF, add potassium carbonate and benzyl (B1604629) bromide. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Work up by adding water and extracting with ethyl acetate. Purify the benzylated afzelin by column chromatography.
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Preparation of p-Coumaroyl Chloride: To a solution of p-coumaric acid in anhydrous dichloromethane (B109758), add a catalytic amount of DMF and then add oxalyl chloride dropwise at 0 °C. Stir the reaction at room temperature for 2-3 hours. The solvent is then removed under reduced pressure to yield crude p-coumaroyl chloride, which should be used immediately.
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Di-acylation Reaction: Dissolve the protected (or unprotected) afzelin in a mixture of anhydrous pyridine and dichloromethane. Cool the solution to 0 °C and add a solution of p-coumaroyl chloride in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up and Deprotection: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. If a protecting group was used, deprotect under appropriate conditions (e.g., hydrogenolysis for benzyl groups).
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by preparative RP-HPLC to isolate the pure 2'',4''-Di-O-(E-p-coumaroyl)afzelin.
Protocol 2: Photoisomerization to this compound
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Solution Preparation: Dissolve the purified 2'',4''-Di-O-(E-p-coumaroyl)afzelin in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration.
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Degassing: Purge the solution with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
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Irradiation: While maintaining an inert atmosphere and cooling the reaction vessel in an ice bath, irradiate the solution with a UV lamp emitting at approximately 365 nm.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the formation of the Z-isomer and check for any degradation.
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Work-up and Purification: Once the desired E/Z ratio is reached, or if degradation becomes significant, stop the irradiation. Concentrate the solution under reduced pressure and purify the this compound using preparative RP-HPLC.
Quantitative Data Summary
| Step | Key Parameters | Reported/Expected Yield | Reference/Note |
| Di-acylation | Acylating agent: p-coumaroyl chloride; Base: Pyridine; Solvent: CH₂Cl₂ | ~68% (for analogous compound) | Based on the synthesis of Kaempferol 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranoside. |
| Photoisomerization | UV Wavelength: ~365 nm; Solvent: Methanol; Atmosphere: Inert | Variable (can reach a photostationary state, often ~1:1 E/Z ratio for simple coumarates) | The yield of the Z-isomer may be lower due to intramolecular stacking.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Refining Analytical Detection Limits for Acylated Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the analytical detection limits for acylated flavonoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of acylated flavonoids, providing step-by-step guidance to identify and resolve common problems.
Issue 1: Low or No Signal Intensity for Acylated Flavonoid of Interest
Q1: I am observing a very low or no signal for my acylated flavonoid standards. What are the initial checks I should perform?
A: When encountering low or no signal, a systematic check of your analytical system and sample integrity is crucial. Start with these initial verification steps:
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System Suitability Check: Ensure your LC-MS or HPLC system is performing optimally. Run a standard compound with a known concentration and response to verify instrument sensitivity.
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Sample Integrity: Acylated flavonoids can be susceptible to degradation. Prepare fresh standards and samples to rule out any issues with sample stability.
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Injection Process: Verify that the autosampler is correctly injecting the sample. Check for any air bubbles in the syringe or sample loop.
Q2: My acylated flavonoid signal is weak and inconsistent. How can I improve ionization efficiency in LC-MS?
A: Improving ionization efficiency is key to enhancing signal intensity for acylated flavonoids in mass spectrometry.[1] The choice of ionization mode and mobile phase composition are critical factors.[1]
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Ionization Mode Selection:
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Mobile Phase Optimization:
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pH Adjustment: Modifying the mobile phase pH can significantly enhance ionization. For negative ion mode, a slightly basic mobile phase can improve deprotonation, while for positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation.[1]
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Solvent Selection: The choice of organic solvent, such as acetonitrile (B52724) or methanol, can impact spray stability and desolvation efficiency.
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Additives: Volatile additives like formic acid or acetic acid are commonly used to improve chromatography and ionization. Ammonium formate (B1220265) or acetate (B1210297) can also be used as buffering agents.[1]
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Q3: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a common cause of signal suppression in LC-MS analysis.[1]
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Confirmation of Matrix Effects:
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Post-Column Infusion: Infuse a standard solution of your acylated flavonoid directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
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Matrix-Matched Calibration Curves: Prepare two calibration curves: one in a pure solvent and another in a blank matrix extract. A significant difference in the slopes of the two curves is a strong indicator of matrix effects.
-
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Mitigation Strategies:
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Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
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Chromatographic Separation: Optimize your HPLC method to separate the acylated flavonoid from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column chemistry.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[1]
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Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression.[1]
-
References
addressing solubility issues of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'',4''-Di-O-(Z-p-coumaroyl)afzelin. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural acylated flavonoid glycoside. It is a derivative of afzelin, which is itself a glycoside of the flavonol kaempferol. The addition of two Z-p-coumaroyl groups to the rhamnose sugar moiety significantly alters its physicochemical properties, including its solubility and potential biological activity. The E-isomer of this compound has been isolated from Epimedium sagittatum.[1]
Q2: What are the known biological activities of acylated flavonoids like this compound?
While specific studies on this compound are limited, the acylation of flavonoids is known to influence their biological effects. Acylated flavonoids have been reported to possess a range of activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. The p-coumaroyl moiety, in particular, has been shown to enhance the antioxidant and cytoprotective effects of flavonoid glycosides.[2][3][4] Flavonoids, in general, are known to modulate various cell signaling pathways.[5]
Q3: In which solvents is this compound soluble?
Based on supplier information, this compound is expected to be soluble in a range of organic solvents. However, its acylated nature may render it poorly soluble in aqueous solutions. The table below summarizes suitable organic solvents.
| Solvent | Chemical Class | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | A common solvent for dissolving flavonoids for in vitro assays. |
| Acetone | Ketone | A polar aprotic solvent. |
| Chloroform | Chlorinated hydrocarbon | A nonpolar solvent. |
| Dichloromethane (DCM) | Chlorinated hydrocarbon | A nonpolar solvent. |
| Ethyl Acetate | Ester | A moderately polar solvent. |
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound, particularly for aqueous-based experiments. The following troubleshooting steps and experimental protocols provide guidance on overcoming these solubility challenges.
Issue 1: Compound precipitates out of solution when preparing a stock solution.
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
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Reduce Concentration: Attempt to prepare a more dilute stock solution.
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Gentle Heating: Gently warm the solution in a water bath (not exceeding 40-50°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
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Sonication: Use a sonicator bath to provide mechanical energy to break up solute particles and enhance dissolution.
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Change Solvent: If precipitation persists, consider using a different solvent from the list provided in the FAQ section. DMSO is often a good starting point for creating highly concentrated stock solutions of flavonoids.
Issue 2: Compound is insoluble in aqueous buffers for biological assays.
Possible Cause: this compound is a relatively nonpolar molecule and is expected to have low aqueous solubility.
Troubleshooting Steps & Protocols:
Method 1: Using a Co-solvent
This is the most common method for preparing aqueous solutions of hydrophobic compounds for in vitro studies.
Experimental Protocol:
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Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
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Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer (e.g., PBS, cell culture media).
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Final Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
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Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.
Method 2: pH Adjustment
The solubility of flavonoids can be influenced by the pH of the solution.
Experimental Protocol:
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Suspend the Compound: Suspend the desired amount of this compound in your aqueous buffer.
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Titrate with Base: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to increase the pH. Phenolic hydroxyl groups on the flavonoid backbone can deprotonate at higher pH, increasing the molecule's polarity and aqueous solubility.
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Monitor for Dissolution: Observe for the point at which the compound dissolves.
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Check for Stability: Be aware that extreme pH values can lead to the degradation of the compound. It is advisable to perform a stability check of your compound at the final pH.
Method 3: Use of a Solubilizing Agent (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
Experimental Protocol:
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Prepare a Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
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Add the Compound: Add this compound to the cyclodextrin solution.
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Stir and Heat: Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.
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Filter: Filter the solution to remove any undissolved compound.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for dissolving this compound.
Potential Signaling Pathways Modulated by Acylated Flavonoids
Flavonoids are known to interact with and modulate a variety of intracellular signaling pathways. While the specific pathways affected by this compound have not been definitively elucidated, based on the literature for similar compounds, it is plausible that it may influence pathways such as NF-κB, PI3K/Akt, and MAPK.
Caption: Potential signaling pathways modulated by acylated flavonoids.
References
- 1. 2",4"-Di-O-(E-p-coumaroyl)afzelin | CAS#:163434-73-9 | Chemsrc [chemsrc.com]
- 2. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Quantifying 2'',4''-Di-O-(Z-p-coumaroyl)afzelin in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges include:
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Isomerization: The Z-(cis)-p-coumaroyl moiety is susceptible to light-induced isomerization to the more stable E-(trans)-isomer. This can lead to an underestimation of the Z-isomer and an overestimation of the E-isomer if not properly controlled.
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Co-elution: Due to the structural similarity, this compound may co-elute with other flavonoid isomers present in complex mixtures, making accurate quantification difficult.
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Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement and affecting quantitative accuracy.
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Analyte Stability: Acylated flavonoid glycosides can be susceptible to degradation under harsh extraction or analytical conditions, such as high temperatures or extreme pH.
Q2: How can I prevent the isomerization of the Z-p-coumaroyl group during sample preparation and analysis?
A2: To minimize isomerization, the following precautions are recommended:
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Work in Low Light Conditions: Protect samples from direct light by using amber vials and minimizing exposure to ambient light during all stages of sample preparation and analysis.
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Control Temperature: Avoid high temperatures during extraction and sample processing.
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Optimize pH: Maintain a slightly acidic pH (e.g., using 0.1% formic acid in the mobile phase) to improve the stability of the compound.
Q3: What is the recommended analytical technique for quantifying this compound?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. UPLC provides high-resolution separation of isomers, while MS/MS offers high sensitivity and selectivity for accurate quantification in complex matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Chromatography Issues
Problem: Poor resolution between this compound and its E-isomer or other related flavonoids.
| Possible Cause | Solution |
| Suboptimal Mobile Phase | Optimize the gradient elution program. A shallow gradient with a lower initial organic phase concentration can improve the separation of closely eluting isomers. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities. |
| Inappropriate Column Chemistry | Use a high-resolution reversed-phase column, such as a C18 with a smaller particle size (e.g., ≤1.8 µm). Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds. |
| Incorrect Column Temperature | Optimize the column temperature. Lower temperatures can sometimes enhance the separation of geometric isomers, although this may increase analysis time and backpressure. |
| Flow Rate Too High | Reduce the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve resolution. |
Problem: Peak tailing or fronting for the analyte peak.
| Possible Cause | Solution |
| Secondary Interactions with Column | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica-based column, which can cause peak tailing. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds from previous injections. |
Mass Spectrometry Issues
Problem: Low signal intensity or high background noise.
| Possible Cause | Solution |
| Ion Suppression/Enhancement | Dilute the sample to reduce matrix effects. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Optimize the sample preparation method to remove interfering matrix components (e.g., solid-phase extraction). |
| Suboptimal MS Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Optimize the collision energy for the specific precursor-to-product ion transition in MS/MS mode. |
| Contaminated Ion Source | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
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Sample Preparation: Homogenize the plant material to a fine powder.
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Extraction:
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Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.
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Add 10 mL of 80% methanol (B129727) containing 0.1% formic acid.
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Vortex the mixture for 1 minute.
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Perform ultrasonic-assisted extraction for 30 minutes at room temperature, protected from light.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process on the residue twice more.
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Combine all supernatants.
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Concentration and Reconstitution:
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Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitute the residue in 1 mL of the initial mobile phase.
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Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.
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Protocol 2: UPLC-MS/MS Quantification Method
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Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
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Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
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0-2 min: 10% B
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2-15 min: 10-50% B (linear gradient)
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15-17 min: 50-95% B (linear gradient)
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17-19 min: 95% B (isocratic)
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19-20 min: 95-10% B (linear gradient)
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20-25 min: 10% B (isocratic for re-equilibration)
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Flow Rate: 0.3 mL/min
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Column Temperature: 35°C
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Injection Volume: 2 µL
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MS/MS Detection:
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Ionization Mode: Negative Electrospray Ionization (ESI-)
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MRM Transitions: Monitor the specific precursor ion to product ion transitions for this compound and its E-isomer. The precursor ion ([M-H]⁻) for di-p-coumaroylafzelin is expected at m/z 723. The fragmentation of the p-coumaroyl group often results in a characteristic neutral loss.
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Optimize collision energies for each transition.
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Quantitative Data Summary
The following tables provide typical validation parameters for the quantification of flavonoid glycosides using UPLC-MS/MS. These values should be established for the specific method developed in your laboratory.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (%RSD) | Intraday: ≤ 15%, Interday: ≤ 20% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | 80 - 120% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Technical Support Center: Enhancing the Bioavailability of Acylated Flavonoids for In Vivo Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo research with acylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of flavonoids often low, and how does acylation help?
A1: Flavonoids, despite showing promising in vitro activity, often exhibit low bioavailability in vivo. This discrepancy is primarily due to several factors:
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Poor Aqueous Solubility: Many flavonoids are lipophilic and do not dissolve well in the gastrointestinal tract, which limits their absorption.[1][2]
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Extensive Metabolism: Flavonoids undergo significant metabolism in the intestines and liver (Phase I and II metabolism) and by the gut microbiota.[1][3] This enzymatic modification can convert them into metabolites with reduced or different biological activity compared to the parent compound.[1]
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Rapid Clearance: Once absorbed, flavonoids and their metabolites are often quickly eliminated from the body.[1]
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Instability: Flavonoids can be unstable and degrade in the harsh environment of the gastrointestinal tract before they can be absorbed.[1]
Acylation, the process of adding an acyl group to a flavonoid molecule, can enhance its bioavailability by increasing its lipophilicity.[4][5] This increased lipophilicity can improve the flavonoid's stability, reduce its degradation, and enhance its permeability across cell membranes.[4]
Q2: I'm observing low plasma concentrations of my acylated flavonoid in my animal studies. What are the potential causes and solutions?
A2: Low plasma concentrations of an acylated flavonoid can stem from several issues. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Formulation and Solubility | 1. Lipid-Based Delivery Systems: Formulate the acylated flavonoid in nanoemulsions, liposomes, or solid lipid nanoparticles to improve dissolution and absorption.[1][6][7] 2. Co-solvents: For preclinical studies, use pharmaceutically acceptable co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[8] 3. Complexation: Use cyclodextrins to encapsulate the hydrophobic acylated flavonoid, thereby enhancing its aqueous solubility.[8] |
| Low Permeability | 1. Permeation Enhancers: Co-administer the acylated flavonoid with a bioenhancer like piperine (B192125). Piperine can inhibit P-glycoprotein and CYP3A4 enzymes in the intestinal wall, which are responsible for efflux and metabolism, thus increasing permeability.[8] |
| Extensive First-Pass Metabolism | 1. Metabolism Inhibitors: Co-administer with inhibitors of metabolic enzymes (e.g., CYP450). Piperine is a known inhibitor of drug metabolism.[1] 2. Nanoencapsulation: Encapsulating the flavonoid can protect it from enzymatic degradation in the gut and liver.[1] |
| Interaction with Food Matrix | 1. Standardized Administration: Administer the compound to fasted animals or with a standardized meal to reduce variability. Note that absorption of some lipophilic compounds may be enhanced with a high-fat meal.[1] 2. Pilot Study: Conduct a small pilot study to assess the effect of food on your specific acylated flavonoid's pharmacokinetics.[1] |
Q3: My acylated flavonoid shows promising results in vitro, but the in vivo efficacy is disappointing. What could be the reason?
A3: The discrepancy between in vitro and in vivo results is a common challenge.[1] Besides the bioavailability issues addressed in Q2, consider the following:
-
Metabolite Activity: The metabolites of your acylated flavonoid formed in vivo may have different biological activities than the parent compound. It's crucial to identify and assess the activity of these metabolites.[1]
-
In Vitro Model Limitations: In vitro models like Caco-2 cell monolayers are useful for predicting passive intestinal transport but may not fully recapitulate the complexities of in vivo absorption and metabolism, including the role of the gut microbiota and specific transporters.[9][10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Acylated Flavonoid
Symptoms:
-
Difficulty preparing a homogenous dosing solution.
-
Inconsistent results in in vitro and in vivo experiments.
-
Low and variable absorption in animal studies.
Solutions:
| Strategy | Description |
| pH Adjustment | The solubility of some flavonoids is pH-dependent. Determine the pKa of your compound and adjust the pH of the vehicle to favor the more soluble ionized form.[8] |
| Micellar Solubilization | The use of non-ionic surfactants can create micelles that encapsulate the hydrophobic acylated flavonoid, enhancing its solubility.[8] |
| Co-solvents | Utilize pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility.[8] |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8] |
Issue 2: Low Permeability Across Caco-2 Cell Monolayers
Symptoms:
-
Low apparent permeability coefficient (Papp) in the Caco-2 permeability assay, suggesting poor intestinal absorption.[8]
Solutions:
| Strategy | Description |
| Co-administration with Permeation Enhancers | Bioenhancers like piperine can increase the permeability of flavonoids by inhibiting efflux pumps (e.g., P-glycoprotein) and metabolic enzymes (e.g., CYP3A4) in the intestinal wall.[8] |
| Formulation in Nanoemulsions | Encapsulating the flavonoid in a nanoemulsion can facilitate its transport across the intestinal epithelium through various mechanisms, including endocytosis.[8] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of an acylated flavonoid after oral administration.
Materials:
-
Test Compound: Acylated flavonoid
-
Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in water, or a lipid-based formulation.
-
Animals: Male/Female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing Cannula (Gavage Needle)
-
Blood Collection Supplies: Microcentrifuge tubes with anticoagulant (e.g., EDTA), pipettes, centrifuge.
-
Anesthetic (optional, for terminal bleed)
-
Restraint Device
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.[8]
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing to minimize variability in gastrointestinal absorption. Ensure free access to water.[11]
-
Dosing:
-
Prepare the dosing formulation of the acylated flavonoid at the desired concentration.
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the formulation orally via gavage.[8]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
Place blood samples into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Sample Analysis:
-
Quantify the concentration of the acylated flavonoid and its potential metabolites in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of an acylated flavonoid in vitro.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (acylated flavonoid) and control compounds (e.g., Lucifer yellow for monolayer integrity)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the acylated flavonoid to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.[8]
-
-
Permeability Assay (Basolateral to Apical):
-
To investigate active efflux, perform the transport study in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.[8]
-
-
Sample Analysis:
-
Quantify the concentration of the acylated flavonoid in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of acylated flavonoids.
Caption: Workflow for an in vitro Caco-2 cell permeability assay.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway modulated by some flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. benchchem.com [benchchem.com]
degradation pathways of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin under experimental conditions
Technical Support Center: Degradation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical experimental conditions?
A1: Based on studies of structurally related acylated flavonoid glycosides, the primary degradation pathways for this compound are expected to be:
-
Enzymatic Hydrolysis: Cleavage of the ester linkages of the Z-p-coumaroyl groups and the glycosidic bond connecting the afzelin (B1665622) aglycone to the rhamnose sugar. This can be catalyzed by various enzymes, such as lipases, esterases, and glycosidases, which may be present in biological matrices.[1][2][3]
-
Chemical Hydrolysis: Under acidic or alkaline conditions, the ester and glycosidic bonds can be hydrolyzed without enzymatic catalysis.
-
Photo-isomerization and Photodegradation: The Z-configuration of the p-coumaroyl groups is susceptible to isomerization to the more stable E-configuration upon exposure to light.[4] Prolonged exposure to UV or visible light can lead to further degradation of the molecule.[5]
-
Thermal Degradation: Elevated temperatures can accelerate the rates of both chemical hydrolysis and other degradation reactions, leading to the breakdown of the molecule.[6]
Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A2: Unexpected peaks in your chromatogram often indicate the presence of degradation products or isomers. Consider the following possibilities:
-
Hydrolysis Products: You may be observing peaks corresponding to mono-deacylated intermediates (2''-O-(Z-p-coumaroyl)afzelin or 4''-O-(Z-p-coumaroyl)afzelin), fully deacylated afzelin-3-O-rhamnoside (afzelin), or the free afzelin aglycone and p-coumaric acid.
-
Isomers: A peak corresponding to 2'',4''-Di-O-(E-p-coumaroyl)afzelin or mixed Z/E isomers may appear if your sample has been exposed to light.
-
Thermal Degradation Products: If your experiment involves heat, you may be seeing various breakdown products. The degradation of anthocyanins, for example, can involve deglycosylation followed by the formation of chalcones and benzoic acid derivatives.[6]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a slightly acidic to neutral pH (around 4-6) to reduce the rate of acid and base-catalyzed hydrolysis.
-
Temperature Control: Conduct experiments at controlled, and if possible, low temperatures to minimize thermal degradation.
-
Light Protection: Protect your samples from light by using amber vials or working in a dark environment to prevent photo-isomerization and photodegradation.
-
Enzyme Inhibition: If working with biological samples, consider methods to denature or inhibit enzymatic activity, such as heat treatment (blanching) of plant material before extraction or the use of specific enzyme inhibitors.
-
Solvent Choice: Use high-purity solvents and consider the potential for solvent-solute interactions that could promote degradation.
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of the Target Compound
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | - If applicable, pre-treat biological samples to inactivate enzymes (e.g., heat treatment, flash-freezing).- Perform extractions at low temperatures (e.g., 4°C).- Consider the use of enzyme inhibitors in your experimental buffer. |
| Chemical Hydrolysis | - Verify and adjust the pH of your solutions to a slightly acidic or neutral range.- Avoid prolonged exposure to strong acids or bases. |
| Thermal Instability | - Reduce the temperature of your experimental setup.- Minimize the duration of any heating steps. |
| Photodegradation | - Conduct all experimental manipulations in a dark room or use amber-colored glassware.- Store samples protected from light. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variable Light Exposure | - Standardize the light conditions for all samples and experiments. |
| Temperature Fluctuations | - Ensure precise temperature control throughout your experiments. |
| Inconsistent Sample Handling | - Develop and adhere to a strict, standardized protocol for sample preparation, storage, and analysis. |
| Batch-to-Batch Reagent Variability | - Qualify new batches of reagents and solvents to ensure consistency. |
Quantitative Data from Related Compounds
Table 1: Stability of Acylated vs. Non-acylated Anthocyanins
| Compound | Condition | Stability Outcome | Reference |
| Acylated Cyanidin-3-O-Glucoside | Thermal (80°C) & Light | Higher thermostability and photostability compared to the non-acylated form. | [4] |
| Acylated Purple Corn Anthocyanins | Thermal (80°C) | Increased half-life of total anthocyanins in solution. | [1] |
| Acylated Rutin | Aqueous Solution | Acylation improved stability and antioxidant potential. | [7] |
Table 2: Yields of Enzymatic Acylation of Flavonoid Glycosides
| Flavonoid Glycoside | Acyl Donor | Enzyme | Yield | Reference |
| Esculin | Vinyl Acetate | Carbohydrate Esterase | 67% | [2][7] |
| Esculin | Vinyl Propionate | Carbohydrate Esterase | 55% | [2][7] |
| Rutin | Vinyl Acetate | Carbohydrate Esterase | 60% (in 2-propanol) | [2][7] |
| Hesperidin | Decanoic Acid | Candida antarctica Lipase B | 55% | [3] |
Experimental Protocols
General Protocol for Monitoring Degradation by HPLC
This protocol provides a general framework for analyzing the degradation of this compound.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, ethanol, or an appropriate buffer).
-
Prepare separate aliquots for each experimental condition (e.g., different pH values, temperatures, light exposures).
-
-
Degradation Conditions:
-
Thermal Degradation: Incubate samples in a temperature-controlled water bath or oven at the desired temperatures.
-
Photodegradation: Expose samples to a controlled light source (e.g., UV lamp or a specific wavelength) for defined periods. Keep control samples in the dark.
-
pH-Dependent Degradation: Adjust the pH of the sample solutions using appropriate buffers and incubate at a constant temperature.
-
-
Time-Point Sampling:
-
At regular intervals, withdraw an aliquot from each experimental condition.
-
Immediately quench any ongoing reaction if necessary (e.g., by rapid cooling or pH neutralization).
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a UV-Vis or PDA detector.
-
Use a gradient elution method with solvents such as water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.
-
Monitor the chromatograms at wavelengths relevant to the absorbance of the parent compound and potential degradation products (e.g., around 280-330 nm).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound and any new peaks that appear over time.
-
Plot the concentration or peak area of the parent compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems [mdpi.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Acylation of Flavonoids: A Comparative Analysis of the Biological Activities of Acetylated and Coumaroylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The addition of acetyl or coumaroyl groups to the flavonoid scaffold, a process known as acylation, has emerged as a promising strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides a comparative overview of the biological activities of acetylated versus coumaroylated flavonoids, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of novel flavonoid-based therapeutics.
Key Differences in Biological Activity
Acylation with either acetyl or coumaroyl moieties can significantly impact the antioxidant, anti-inflammatory, and anticancer activities of flavonoids. The nature of the acyl group, its position on the flavonoid core, and the parent flavonoid structure all contribute to the resulting biological profile.
Antioxidant Activity
Acetylation of flavonoids has a variable effect on their antioxidant capacity. Introducing acetyl groups can decrease the hydrogen-donating ability of the phenolic hydroxyl groups, which are crucial for radical scavenging, potentially leading to reduced antioxidant activity. Conversely, acylation can increase the lipophilicity of flavonoids, which may enhance their ability to integrate into and protect lipid membranes from oxidation.
Coumaroylation, the addition of a coumaroyl group, can enhance the antioxidant activity of flavonoids. The coumaroyl moiety itself possesses antioxidant properties due to its phenolic hydroxyl group and conjugated double bond, which can participate in radical scavenging.
Table 1: Comparative Antioxidant Activity
| Flavonoid Derivative | Parent Flavonoid | Assay | IC50 (µM) | Reference |
| Acetylated | ||||
| 3,3′,4′,7-O-tetraacetylquercetin | Quercetin | DPPH | >100 | [1] |
| Coumaroylated | ||||
| Tiliroside (Kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) | Kaempferol | DPPH | 8.5 |
Note: Data for a direct comparison of the same parent flavonoid is limited. The provided data illustrates general trends.
Anti-inflammatory Activity
Both acetylation and coumaroylation have been shown to enhance the anti-inflammatory properties of flavonoids. A key mechanism underlying the anti-inflammatory action of flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Acetylated flavonoids can exhibit improved anti-inflammatory effects, which is often attributed to their increased lipophilicity, leading to better cell membrane permeability and interaction with intracellular targets.
Coumaroylated flavonoids also demonstrate potent anti-inflammatory activity. The coumaroyl group can contribute to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, acylation with p-coumaroyl groups has been found to be more effective than feruloyl groups in inhibiting butyrylcholinesterase, an enzyme implicated in inflammation.[4][5]
Table 2: Comparative Anti-inflammatory Activity
| Flavonoid Derivative | Parent Flavonoid | Cell Line | Target | Effect | Reference |
| Acetylated | |||||
| Acetylated Quercetin | Quercetin | Macrophages | NF-κB | Inhibition of activation | [3] |
| Coumaroylated | |||||
| Kaempferol coumaroyl glycosides | Kaempferol | N/A | Cholinesterase, Butyryl esterase, Lipoxygenase | Weak inhibition | [4] |
Anticancer Activity
The anticancer properties of flavonoids are often significantly enhanced by acetylation. This modification can increase the cytotoxicity of flavonoids towards various cancer cell lines. Studies have shown that the position of acetylation is critical, with the retention of a hydroxyl group at the 5-position often being important for antiproliferative activity.[6] Acetylation can enhance the ability of flavonoids to induce apoptosis and inhibit cancer cell migration.[7]
Information on the anticancer activity of coumaroylated flavonoids is less abundant in the literature, making direct comparisons challenging. However, the general trend of increased lipophilicity and potential for enhanced cellular uptake suggests that coumaroylation could also be a viable strategy for improving the anticancer efficacy of flavonoids.
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Flavonoid Derivative | Parent Flavonoid | MDA-MB-231 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Acetylated | |||||
| 4Ac-K (Kaempferol derivative) | Kaempferol | 25.12 | 28.53 | 35.21 | [6] |
| 5Ac-Q (Quercetin derivative) | Quercetin | 16.78 | 15.66 | 21.34 | [6] |
| Coumaroylated | |||||
| Data Not Available |
Signaling Pathways and Experimental Workflows
The biological activities of acetylated and coumaroylated flavonoids are mediated through their interaction with various cellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by acylated flavonoids.
The following diagram illustrates a general workflow for comparing the cytotoxic effects of acetylated and coumaroylated flavonoids.
Caption: Experimental workflow for comparing flavonoid cytotoxicity.
Experimental Protocols
Synthesis of Acetylated Flavonoids
A general procedure for the synthesis of acetylated flavonoids involves the reaction of the parent flavonoid with acetic anhydride (B1165640) in the presence of a catalyst such as pyridine.[6] The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The acetylated product is then purified using techniques like recrystallization or column chromatography.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark. A working solution is prepared by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: The test compounds (acetylated and coumaroylated flavonoids) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Assay procedure: A fixed volume of the DPPH working solution is mixed with various concentrations of the test compounds. The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the acetylated and coumaroylated flavonoids for a defined period (e.g., 48 hours).
-
MTT addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined. It is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. Therefore, appropriate controls are necessary.[8][9]
NF-κB Reporter Assay
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
-
Cell transfection: A suitable cell line (e.g., HEK293) is co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: The transfected cells are treated with the test compounds (acetylated and coumaroylated flavonoids) for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell lysis and luciferase measurement: The cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds on NF-κB activation is then determined.
Conclusion
Acylation presents a powerful tool for modifying the biological activities of flavonoids. Acetylation has been more extensively studied and has shown significant promise in enhancing the anticancer properties of flavonoids. While data on coumaroylated flavonoids is more limited, the inherent biological activity of the coumaroyl moiety suggests that this modification also holds considerable potential, particularly for enhancing antioxidant and anti-inflammatory effects. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these two classes of acylated flavonoids and to guide the rational design of more effective flavonoid-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Afzelin and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the antioxidant activity of afzelin (B1665622), a naturally occurring flavonol glycoside. The initial focus of this investigation was 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a derivative of afzelin found in plants like Cinnamomum camphora[1]. However, a comprehensive literature search revealed a lack of specific experimental data on the antioxidant properties of this particular di-coumaroylated derivative. Therefore, this guide will focus on the well-documented antioxidant activity of its parent compound, afzelin (kaempferol-3-O-rhamnoside), and compare it with other relevant flavonoids. The presence of p-coumaroyl moieties has been shown to enhance the antioxidant and cytoprotective effects of other flavonoid glycosides, suggesting that this compound could possess potent antioxidant capabilities[2].
Afzelin itself is recognized for a wide range of biological activities, including antioxidative, anti-inflammatory, anti-cancer, and neuroprotective properties[3][4]. Its antioxidant effects are attributed to its ability to scavenge free radicals and chelate metal ions[5]. This guide will present quantitative data from various antioxidant assays, detail the experimental methodologies, and illustrate the underlying signaling pathways.
Comparative Antioxidant Activity Data
The antioxidant capacity of flavonoids can be evaluated using various assays that measure different aspects of their radical scavenging and reducing abilities. The following table summarizes the antioxidant activity of afzelin and compares it with other common flavonoids, such as quercetin (B1663063) and rutin, as well as a standard antioxidant, Butylated Hydroxytoluene (BHT). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC) values. Lower IC50 values indicate higher antioxidant activity.
| Compound/Extract | Assay | IC50 (µg/mL) | TEAC Value | Source(s) |
| Afzelin | DPPH | 14.6 | - | [6] |
| Kaempferol | DPPH | 6.37 | - | [7] |
| ABTS | 4.93 | - | [7] | |
| Quercetin | DPPH | - | - | [8][9] |
| ABTS | - | 3.154 | [8] | |
| Rutin | DPPH | - | - | [8] |
| ABTS | - | 3.032 | [8] | |
| BHT (Standard) | DPPH | 5.45 | - | [6] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the development of therapeutic agents. Below are detailed protocols for three commonly used in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically[10][11][12].
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., Afzelin)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
-
Pipettes, test tubes or microplates, and cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.5 mM) by dissolving an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark[10].
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a test tube or microplate well, add a fixed volume of the DPPH solution to a specific volume of the sample solution (or standard/blank)[11].
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes)[11].
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is typically around 517 nm[11][13]. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[10]: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically[14][15][16].
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[10][17].
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of approximately 0.70 at 734 nm[14][15].
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature[18].
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidants in the sample[18][19][20].
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[18].
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes)[18][19].
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous ions. The results are typically expressed as micromoles of Fe²⁺ equivalents per gram or milliliter of the sample.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of numerous antioxidant and detoxification genes[3]. Flavonoids can activate the Nrf2 pathway, leading to enhanced cellular defense against oxidative stress. They can also interact with other signaling cascades like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and inflammatory responses[21][22].
Caption: Flavonoid-mediated antioxidant signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH, ABTS, and FRAP antioxidant assays.
Caption: DPPH radical scavenging assay workflow.
Caption: ABTS radical cation decolorization assay workflow.
Caption: FRAP (Ferric Reducing Antioxidant Power) assay workflow.
Conclusion
While direct experimental validation of the antioxidant activity of this compound is currently unavailable in the scientific literature, the evidence for the potent antioxidant effects of its parent compound, afzelin, is well-established. Afzelin demonstrates significant DPPH radical scavenging activity and is known to protect against oxidative damage[6][23][24]. The addition of coumaroyl groups to the afzelin structure is likely to enhance its antioxidant potential due to the introduction of additional phenolic hydroxyl groups, which can act as hydrogen donors to neutralize free radicals. Further research is warranted to isolate or synthesize this compound and experimentally determine its antioxidant capacity in comparison to afzelin and other known antioxidants. The standardized protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin and Other Alpha-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-glucosidase inhibitory activity of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin and its related compounds against other known alpha-glucosidase inhibitors. The information is supported by experimental data from scientific literature, with a focus on quantitative comparisons and detailed methodologies.
Introduction to Alpha-Glucosidase Inhibitors
Alpha-glucosidase inhibitors are a class of therapeutic agents that competitively inhibit alpha-glucosidase enzymes in the brush border of the small intestine.[1] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce the postprandial increase in blood glucose levels, making them a valuable strategy in the management of type 2 diabetes mellitus.[2]
Comparative Efficacy of Alpha-Glucosidase Inhibitors
The inhibitory potential of alpha-glucosidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
A study by Lee et al. (2008) investigated the alpha-glucosidase inhibitory activity of acylated flavonol monorhamnosides isolated from the leaves of Machilus philippinensis.[1] Among the isolated compounds, a kaempferol (B1673270) derivative closely related to the topic compound, kaempferol-3-O-alpha-L-rhamnopyranoside 3''-E,4''-Z-di-p-coumaroic acid ester, demonstrated a potent inhibitory activity against Bacillus stearothermophilus alpha-glucosidase with an IC50 value of 1.00 µM.[1] Its counterpart with two E-p-coumaroyl groups showed a higher IC50 of 6.10 µM, highlighting the significance of the Z-configuration for enhanced inhibitory action.[1]
The table below summarizes the IC50 values of 2'',4''-Di-O-(p-coumaroyl)afzelin derivatives and other well-known alpha-glucosidase inhibitors.
| Inhibitor | IC50 (µM) | Source Organism of Enzyme | Reference |
| Kaempferol-3-O-alpha-L-rhamnopyranoside 3''-E,4''-Z-di-p-coumaroic acid ester | 1.00 | Bacillus stearothermophilus | Lee et al., 2008 |
| Kaempferol-3-O-alpha-L-rhamnopyranoside 3'',4''-di-E-p-coumaroic acid ester | 6.10 | Bacillus stearothermophilus | Lee et al., 2008[1] |
| Afzelin | 0.00094 | Not Specified | A pre-clinical trial study on afzelin[3] |
| Acarbose (B1664774) | 36.89 | Yeast | Adnyana et al., 2016 |
| Acarbose | 179 | Not Specified | Do and Sichaem, 2022[4] |
| Quercetin | 15 | Not Specified | Proença et al., 2017[5] |
| Luteolin | Not Specified | Not Specified | Lee et al., 2008[1] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the alpha-glucosidase enzyme and the substrate used.
Experimental Protocols
The in vitro alpha-glucosidase inhibitory activity is typically determined using a colorimetric assay. The following is a generalized protocol based on commonly cited methodologies.
Materials and Reagents:
-
Alpha-glucosidase from Saccharomyces cerevisiae or other sources
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Assay Procedure:
-
A solution of alpha-glucosidase enzyme is prepared in phosphate buffer.
-
Various concentrations of the test compounds and the positive control (acarbose) are prepared.
-
In a 96-well microplate, the enzyme solution is pre-incubated with the test compounds or acarbose for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate, pNPG, to each well.
-
The reaction mixture is incubated for a further period (e.g., 20 minutes) at the same temperature.
-
The reaction is terminated by the addition of a sodium carbonate solution.
-
The amount of p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Signaling Pathways and Logical Relationships
The inhibition of alpha-glucosidase directly impacts carbohydrate metabolism, which is a key pathway in the pathophysiology of type 2 diabetes.
Caption: Signaling pathway of alpha-glucosidase and its inhibition.
The diagram above illustrates the normal digestive process of complex carbohydrates and the mechanism of action of alpha-glucosidase inhibitors. These inhibitors compete with carbohydrates for the active site of the alpha-glucosidase enzyme, thereby slowing down the release of glucose into the bloodstream.
Caption: General experimental workflow for alpha-glucosidase inhibition assay.
This flowchart outlines the key steps involved in a typical in vitro alpha-glucosidase inhibition assay, from reagent preparation to the final determination of the IC50 value.
Conclusion
The available data suggests that 2'',4''-Di-O-(p-coumaroyl)afzelin derivatives, particularly those with a Z-p-coumaroyl moiety, are potent inhibitors of alpha-glucosidase, exhibiting significantly lower IC50 values than the commonly used antidiabetic drug, acarbose, in the specific study cited. Further research is warranted to fully elucidate the therapeutic potential of these natural compounds, including in vivo studies and investigations using human-derived alpha-glucosidase enzymes. The standardized experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Acylated flavonol monorhamnosides, alpha-glucosidase inhibitors, from Machilus philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Acylation on the Bioactivity of Afzelin: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Afzelin (B1665622), a naturally occurring flavonol rhamnoside, has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] Acylation, the process of introducing an acyl group into a molecule, is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of acylated afzelin derivatives, drawing upon existing literature on afzelin and the principles of flavonoid acylation.
Biological Activities of Afzelin
Afzelin (kaempferol-3-O-α-L-rhamnopyranoside) has demonstrated a range of biological activities in preclinical studies. Understanding these intrinsic properties is crucial for predicting how acylation might enhance or modify its therapeutic potential.
| Biological Activity | Key Findings | References |
| Antioxidant Activity | Afzelin effectively scavenges free radicals, as demonstrated in DPPH assays, and inhibits oxidative damage to cellular components like DNA and lipids. | [2] |
| Anti-inflammatory Activity | It has been shown to possess anti-inflammatory properties. | [3][4] |
| Anticancer Activity | Studies have indicated that afzelin can inhibit the growth of certain cancer cells. At a dose of 50 mg/kg body weight, it exhibited approximately 70.89% inhibition of EAC (Ehrlich Ascites Carcinoma) cell growth. | [2] |
| Antibacterial Activity | Afzelin has shown antibacterial effects against pathogenic bacteria, including Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 31 µg/mL. | [5][6][7] |
| Enzyme Inhibition | It has been documented to inhibit certain enzymes, a property that contributes to its various biological activities. | [8] |
The Role of Acylation: Modifying Afzelin for Enhanced Bioactivity
While specific studies systematically evaluating a broad range of acylated afzelin derivatives are limited, the principles of flavonoid acylation provide a strong basis for predicting the resulting SAR. Acylation of flavonoids, often targeting the hydroxyl groups on the sugar moiety or the aglycone, can significantly alter their lipophilicity, membrane permeability, and interaction with biological targets.
Enzymatic acylation, particularly using lipases, is a common and efficient method for modifying flavonoids like afzelin.[9] This approach offers high regioselectivity, allowing for the targeted modification of specific hydroxyl groups.
Inferred Structure-Activity Relationships of Acylated Afzelin Derivatives
Based on general findings for other acylated flavonoids, the following SAR trends can be anticipated for acylated afzelin derivatives:
-
Increased Lipophilicity and Bioavailability: The addition of acyl chains, especially fatty acid esters, increases the lipophilicity of the afzelin molecule. This enhancement is expected to improve its absorption and transport across biological membranes, potentially leading to increased bioavailability and cellular uptake.
-
Modulation of Antioxidant Activity: The effect of acylation on antioxidant activity can be complex. While esterification of phenolic hydroxyl groups might in some cases reduce radical scavenging activity, the increased solubility in lipidic environments could enhance protection against lipid peroxidation. The nature of the acyl donor, such as the inclusion of phenolic acids, could introduce additional antioxidant pharmacophores.
-
Enhanced Anti-inflammatory and Anticancer Effects: Increased cellular uptake due to acylation could lead to higher intracellular concentrations of the active compound, thereby potentiating its anti-inflammatory and anticancer effects.
-
Influence of Acyl Chain Length: The length and nature of the acyl chain are critical. Short-to-medium chain fatty acids often provide an optimal balance between increased lipophilicity and sufficient water solubility for biological activity.
Visualizing the Structure and Workflow
To better understand the potential for acylation and the process of evaluating these derivatives, the following diagrams are provided.
Caption: General structure of afzelin with potential acylation sites on the rhamnose sugar moiety.
Caption: A generalized workflow for the synthesis and evaluation of acylated afzelin derivatives for SAR studies.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and evaluation of acylated afzelin derivatives. Below are representative protocols for enzymatic acylation and a common antioxidant assay.
General Protocol for Lipase-Catalyzed Acylation of Afzelin
This protocol is based on established methods for the enzymatic acylation of flavonoids.
Materials:
-
Afzelin
-
Immobilized lipase (B570770) (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., tert-butanol, acetone)
-
Acyl donor (e.g., vinyl acetate, fatty acid vinyl ester)
-
Molecular sieves (to maintain anhydrous conditions)
-
Shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve afzelin and the acyl donor in the anhydrous organic solvent in a sealed reaction vessel.
-
Add molecular sieves to the mixture to remove any residual water.
-
Add the immobilized lipase to initiate the reaction.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Upon completion, stop the reaction by filtering off the immobilized lipase.
-
Evaporate the solvent under reduced pressure.
-
Purify the acylated afzelin derivative from the crude product using column chromatography or preparative HPLC.
-
Characterize the structure of the purified derivative using spectroscopic methods such as NMR and Mass Spectrometry.
Protocol for DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compounds (acylated afzelin derivatives)
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol. The concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the wells. For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion and Future Directions
The acylation of afzelin presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy. While direct comparative data on a series of acylated afzelin derivatives is currently scarce, the established principles of flavonoid chemistry strongly suggest that such modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. Future research should focus on the systematic synthesis and biological evaluation of a library of acylated afzelin derivatives with varying acyl chain lengths and functionalities. Such studies will be instrumental in elucidating precise structure-activity relationships and unlocking the full therapeutic potential of this versatile natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ScholarWorks@Gachon: Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals [scholarworks.bwise.kr]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 2”,4”-Di-O-(Z-p-coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative studies on the efficacy of synthetic versus naturally occurring 2”,4”-Di-O-(Z-p-coumaroyl)afzelin are not available in current scientific literature. This guide, therefore, provides a comparative framework based on the known biological activities of its parent compound, afzelin, and general principles derived from studies comparing synthetic and natural flavonoids and antioxidants. While chemically identical, the origin of a compound can have implications for its impurity profile and bioactivity, which may influence its overall efficacy. This document presents potential biological activities, relevant experimental protocols for efficacy testing, and illustrative signaling pathways to guide researchers in evaluating both forms of this compound.
Introduction
2”,4”-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonoid glycoside. It is a derivative of afzelin, which consists of the flavonol kaempferol (B1673270) linked to a rhamnose sugar. In this specific compound, two p-coumaroyl groups are attached to the rhamnose moiety. Natural sources of 2”,4”-Di-O-(Z-p-coumaroyl)afzelin and its isomers include plants such as Machilus philippinense and Epimedium sagittatum. While synthetic routes for similar acylated flavonoids have been developed, the commercial availability of synthetic 2”,4”-Di-O-(Z-p-coumaroyl)afzelin for research purposes is noted.
The comparison between natural and synthetic compounds is a critical aspect of drug development and scientific research. Natural extracts often contain a mixture of related compounds that can act synergistically, potentially enhancing therapeutic effects. Conversely, synthetic compounds offer high purity and batch-to-batch consistency, which are crucial for standardized research and pharmaceutical applications.
Comparative Efficacy: A Framework for Evaluation
In the absence of direct comparative data for 2”,4”-Di-O-(Z-p-coumaroyl)afzelin, we can extrapolate from broader studies on flavonoids and antioxidants. Research suggests that natural antioxidant mixtures can be more effective than their synthetic counterparts in mitigating oxidative stress and inflammation. This enhanced efficacy is often attributed to the synergistic effects of the complex mixture of bioactive compounds present in natural extracts. However, for a purified compound, the efficacy of a natural isolate versus a synthetic equivalent should theoretically be identical if both are of the same purity. The key differences may arise from minor impurities or co-isolates in the natural product.
Potential Biological Activities
The biological activities of 2”,4”-Di-O-(Z-p-coumaroyl)afzelin can be inferred from its parent compound, afzelin, and the known effects of p-coumaroyl groups. Afzelin has been reported to possess a range of pharmacological properties.[1][2][3] The addition of lipophilic p-coumaroyl moieties may enhance the bioavailability and cellular uptake of the molecule, potentially modulating its activity.
Table 1: Potential Biological Activities and In Vitro Efficacy of Afzelin
| Biological Activity | Key In Vitro Findings for Afzelin | Potential Influence of p-Coumaroyl Groups |
| Antioxidant | Exhibits significant free radical scavenging activity.[1][2] | May enhance antioxidant capacity due to the phenolic hydroxyl group on the coumaroyl moiety. |
| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators. | Could potentiate anti-inflammatory effects by modulating inflammatory signaling pathways. |
| Enzyme Inhibition | Potent inhibitor of α-glucosidase and acetylcholinesterase.[1][2] | The bulky acyl groups may alter the binding affinity and inhibitory profile for various enzymes. |
| Anticancer | Induces apoptosis in lung cancer cell lines with low cytotoxicity to normal cells.[1][2] | May affect anticancer potency and selectivity. |
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of synthetic and natural 2”,4”-Di-O-(Z-p-coumaroyl)afzelin, a series of standardized in vitro assays targeting its potential biological activities should be employed.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Protocol:
-
Prepare a stock solution of the test compound (natural and synthetic) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound to the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified incubation time.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) to quantify the antioxidant power.
-
-
Anti-inflammatory Activity Assay
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
-
Enzyme Inhibition Assays
-
α-Glucosidase Inhibition Assay: This assay is relevant for assessing anti-diabetic potential.
-
Protocol:
-
Prepare a solution of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Measure the release of p-nitrophenol by monitoring the absorbance at 405 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
-
Visualizing Pathways and Workflows
Signaling Pathway
The antioxidant and anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 signaling pathway activation by flavonoids.
Experimental Workflow
A logical workflow is essential for a systematic comparison of the synthetic and natural compounds.
Caption: Experimental workflow for comparing compound efficacy.
Conclusion
References
A Comparative Guide to Analytical Methods for Flavoid Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, is crucial for research, quality control in herbal medicine, and the development of new therapeutic agents. This guide provides a comprehensive comparison of three widely used analytical methods for flavonoid quantification: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate analytical technique is critical for obtaining reliable and accurate results. This document details the experimental protocols and performance characteristics of these methods, supported by cross-validation data from various studies.
Quantitative Data Summary
The performance of an analytical method is assessed through various validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose. The following table summarizes key validation parameters for the quantification of flavonoids using HPLC-UV/PDA, UV-Vis Spectrophotometry, and LC-MS.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV/PDA) | UV-Visible Spectrophotometry (with AlCl₃ complexation) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (Range) | Typically 0.5 - 500 µg/mL[4][5] | Wide range, dependent on flavonoid and standard | 0.5 - 2.5 µg/mL and lower[4] |
| Correlation Coefficient (r²) | > 0.99[4][5][6][7] | > 0.99[8] | > 0.99[9] |
| Limit of Detection (LOD) | ng range, compound-dependent (e.g., 0.075 µg/mL for quercetin)[10] | 0.01 - 0.17 mg/mL[8] | pg to ng range (e.g., 0.25 µg/mL for Cannflavin B)[4][11] |
| Limit of Quantification (LOQ) | ng-µg/mL range (e.g., 1.3 µg/mL for Cannflavin B)[4] | 0.03 - 0.09 mg/mL[8] | pg to ng range (e.g., 0.5 µg/mL for Cannflavin B)[4][9] |
| Accuracy (% Recovery) | 82 - 102%[4][5] | > 90%[8] | Typically 85 - 110%[12] |
| Precision (% RSD) | ≤ 5.29% (Intra- and Inter-day)[4] | < 5%[8] | < 15% (Intra- and Inter-day)[9][12] |
| Specificity | High, separates individual flavonoids[5][7] | Low, measures total flavonoid content[13][14] | Very High, separates and identifies based on mass-to-charge ratio[15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for flavonoid quantification using HPLC, UV-Vis Spectrophotometry, and LC-MS.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC is a powerful technique for separating and quantifying individual flavonoids in complex mixtures.[16][17][18][19][20]
Sample Preparation:
-
Air-dry and mill plant material to a fine powder.
-
Extract a known weight of the powdered sample (e.g., 0.1 - 0.5 g) with a suitable solvent (e.g., 80% methanol, acetone) via ultrasonication or reflux extraction.[4][21]
-
Centrifuge the extract and filter the supernatant through a 0.22-µm pore size filter prior to injection.[21]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).[7][21]
-
Mobile Phase: A gradient elution is commonly employed using two solvents, such as:
-
Detection: UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength of the target flavonoids (commonly between 280 and 370 nm).[5][7][16]
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations of the target flavonoids.[6]
UV-Visible Spectrophotometry (Aluminum Chloride Method)
This method is a simple and cost-effective technique for determining the total flavonoid content in a sample.[13] It relies on the formation of a stable complex between the aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, which results in a bathochromic shift that can be measured spectrophotometrically.[13][23]
Sample and Standard Preparation:
-
Prepare a stock solution of the plant extract in a suitable solvent (e.g., 80% ethanol).[24]
-
Prepare standard solutions of a reference flavonoid (e.g., quercetin (B1663063) or rutin) at various concentrations.[23][24]
Procedure:
-
Pipette an aliquot of the sample or standard solution into a volumetric flask.
-
Add a solution of aluminum chloride (e.g., 2% in methanol).[13]
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.[13]
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 415-430 nm).[23]
-
The total flavonoid content is calculated from a calibration curve prepared with the reference standard and is often expressed as quercetin or rutin (B1680289) equivalents.[24]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry, allowing for the identification and quantification of flavonoids even at very low concentrations.[15][19][25][26]
Sample Preparation:
-
Sample extraction is similar to that for HPLC, often involving an additional solid-phase extraction (SPE) step for sample clean-up and concentration.
-
The final extract is typically dissolved in a solvent compatible with the LC-MS system.[15]
LC-MS Conditions:
-
UHPLC System: An Ultra-High-Performance Liquid Chromatography system is often used for better resolution and faster analysis times.[15]
-
Column: A reversed-phase C18 or similar column is typically used.[15]
-
Mobile Phase: Similar to HPLC, a gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid is common.[15]
-
Mass Spectrometer: A triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.[15]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is typically employed.[21]
-
Quantification: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, providing high selectivity and sensitivity.[15] Quantification is based on a calibration curve of the target analyte.
Cross-Validation Workflow and Signaling Pathway Diagrams
To ensure the reliability of analytical data, it is essential to cross-validate different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of the three discussed methods.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. inhort.pl [inhort.pl]
- 6. japsonline.com [japsonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 12. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 16. ftb.com.hr [ftb.com.hr]
- 17. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]
- 22. 2.4. Identification of Flavonoids Using High-Performance Liquid Chromatography Technology [bio-protocol.org]
- 23. media.neliti.com [media.neliti.com]
- 24. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 25. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]
- 26. Application of HPLC, LC-Q-TOF–MS, UF-HPLC and LC–MS in the comparative analysis of flavonoids and sterols in the Citrus paradise cv. shamber (grapefruit): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin and Astragalin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, both 2'',4''-Di-O-(Z-p-coumaroyl)afzelin and astragalin (B1665802) present compelling prospects for therapeutic applications. This guide provides a detailed comparative study of these two compounds, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. While astragalin is a well-characterized flavonol glycoside with established anti-inflammatory and antioxidant properties, data on this compound is less abundant. This comparison leverages existing information on its structural analogs and the foundational compound, afzelin, to project its potential bioactivities.
Chemical Structures and Physicochemical Properties
A fundamental comparison begins with the molecular structure and physicochemical properties of each compound. Astragalin (Kaempferol-3-O-glucoside) is a glycosylated flavonoid, whereas this compound is a more complex acylated flavonol glycoside. The presence of two p-coumaroyl groups in the latter is anticipated to significantly influence its biological activity.
| Property | This compound | Astragalin (Kaempferol-3-O-glucoside) |
| Molecular Formula | C39H32O14 | C21H20O11 |
| Molecular Weight | 724.7 g/mol | 448.4 g/mol |
| Parent Flavonoid | Afzelin (Kaempferol-3-O-rhamnoside) | Kaempferol |
| Key Structural Features | Two Z-p-coumaroyl groups attached to the rhamnose sugar moiety. | A glucose molecule attached at the 3-position of kaempferol. |
| Natural Sources | Reported in Laurus species. | Found in a variety of plants including Astragalus species, green tea, and persimmon leaves. |
Comparative Biological Activity: A Data-Driven Overview
The biological activities of astragalin are well-documented, with a significant body of research supporting its therapeutic potential. For this compound, direct experimental data is limited. Therefore, this comparison includes data from its parent compound, afzelin, and structurally related acylated flavonoids to provide a comprehensive perspective.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of many flavonoids. The addition of coumaroyl groups to a flavonoid glycoside has been shown to enhance its antioxidant properties. A comparative study on astragalin and tiliroside (B191647) (kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) revealed that the presence of a single p-coumaroyl moiety significantly increases antioxidant activity.[1][2][3] It is therefore highly probable that this compound, with two such groups, would exhibit even more potent antioxidant effects than astragalin.
| Antioxidant Assay | Astragalin (IC50) | Tiliroside (IC50) | Afzelin (IC50) | Note |
| DPPH Radical Scavenging | ~140 µM[1] | ~80 µM[1] | 6.44 µg/mL[4] | Lower IC50 indicates higher activity. The coumaroyl group enhances radical scavenging. |
| ABTS Radical Scavenging | ~40 µM[1] | ~20 µM[1] | - | Tiliroside is a more effective ABTS radical scavenger. |
| Ferric Reducing Antioxidant Power (FRAP) | ~70 µM[1] | ~30 µM[1] | - | The coumaroyl moiety improves the electron-donating capacity. |
| Superoxide (B77818) Anion (•O2−) Scavenging | ~120 µM[1] | ~60 µM[1] | - | Tiliroside shows superior scavenging of superoxide anions. |
Data for Tiliroside is presented to illustrate the impact of a coumaroyl group.
Anti-inflammatory Activity
Astragalin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[6]
While direct evidence for this compound is scarce, its parent compound, afzelin, has demonstrated anti-inflammatory properties.[7][8] It is plausible that the di-coumaroyl derivative would possess enhanced anti-inflammatory activity due to the known anti-inflammatory effects of p-coumaric acid.
| Parameter | Astragalin | This compound (Predicted) |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling pathways. | Likely involves inhibition of NF-κB and MAPK pathways, potentially with greater potency. |
| Effect on Pro-inflammatory Mediators | Reduces production of NO, PGE2, TNF-α, IL-1β, IL-6. | Expected to strongly reduce the production of pro-inflammatory mediators. |
Cytotoxicity and Other Biological Activities
Data on the cytotoxicity of 2'',4''-Di-O-(E-p-coumaroyl)afzelin, an isomer, showed it affects the viability of HaCaT and HDF cells.[9] Another related compound, kaempferol-3-O-α-L-(2''-E, 4''-Z-di-p-coumaroyl)-rhamnoside, demonstrated potent inhibitory activity on Na+, K+ ATPase, suggesting potential applications in cardiovascular health. Afzelin itself has been shown to inhibit the proliferation of various cancer cell lines.[4]
Signaling Pathways and Experimental Workflows
To facilitate further research and direct comparison, the following diagrams illustrate the key signaling pathways modulated by these flavonoids and standardized experimental workflows.
Detailed Experimental Protocols
For researchers aiming to conduct direct comparative studies, the following are standardized protocols for key in vitro and in vivo assays.
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: Measures the reduction of the pre-formed ABTS radical cation by an antioxidant.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
In Vitro Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Principle: Measures the inhibition of NO production in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
-
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rodents
-
Principle: An acute inflammation model where the injection of carrageenan into the paw induces edema, which can be measured to assess the efficacy of an anti-inflammatory agent.
-
Protocol:
-
Acclimatize the animals (rats or mice) for at least one week.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
Conclusion
Astragalin stands as a flavonoid with well-established antioxidant and anti-inflammatory properties, acting through the modulation of the NF-κB and MAPK signaling pathways. While direct experimental data for this compound is limited, the available evidence from structurally similar acylated flavonoids strongly suggests that it possesses significantly enhanced antioxidant and potentially superior anti-inflammatory and other biological activities. The presence of two p-coumaroyl moieties is the key structural feature that likely drives this enhanced bioactivity. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to validate these structure-activity relationship predictions. The experimental protocols and pathway diagrams provided herein offer a robust framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. CAS 482-39-3: Afzelin | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Acylated Flavonoids: A Comparative Guide to Their Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of flavonoids in mitigating inflammation is well-established. However, their clinical utility is often hampered by poor bioavailability. Acylation, the process of adding an acyl group to a molecule, has emerged as a promising strategy to enhance the lipophilicity and, consequently, the biological activity of flavonoids. This guide provides a comparative analysis of the anti-inflammatory effects of acylated flavonoids versus their non-acylated counterparts, supported by experimental data and detailed methodologies.
Enhanced Anti-Inflammatory Potency Through Acylation
Acylation can significantly modulate the anti-inflammatory properties of flavonoids. By increasing their ability to cross cell membranes, acylated flavonoids can more effectively reach intracellular targets involved in the inflammatory cascade. This modification has been shown to enhance the inhibition of key inflammatory mediators.
A study on wogonin (B1683318), a flavonoid found in the roots of Scutellaria baicalensis, demonstrated that 7-O-terpenylated wogonin derivatives (a form of acylation) exhibited superior control over intracellular reactive oxygen species (ROS) levels in LPS-activated macrophages compared to the parent compound[1]. This suggests that the increased lipophilicity of the acylated forms contributes to a more potent anti-inflammatory effect[1].
While direct comparative studies with quantitative IC50 values for a range of inflammatory markers are still emerging, the available evidence consistently points towards the enhanced bioactivity of acylated flavonoids. For instance, a previous report on flavonoids like diosmetin, hesperetin, kaempferol (B1673270), and astragalin (B1665802) showed that acylation could improve their anti-inflammatory activities by up to 30 times[2].
Comparative Analysis of Anti-Inflammatory Activity
To illustrate the impact of acylation, this section presents available data on the inhibition of key inflammatory markers by both acylated and non-acylated flavonoids. It is important to note that direct comparisons within a single study are limited in the current literature, highlighting a critical area for future research.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | Acyl Group | IC50 (µM) | Reference |
| Luteolin | - | 27 | [3] |
| Apigenin | - | 23 | [3] |
| Quercetin | - | >100 | [3] |
| Barringoside M | Acylated Glycoside | 48.40 ± 3.01 | [4] |
| Barringoside N | Acylated Glycoside | 56.61 ± 3.87 | [4] |
Note: The data for acylated and non-acylated flavonoids are from different studies and are presented for illustrative purposes. Direct comparison of potency requires evaluation within the same experimental setup.
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Flavonoid | Acyl Group | IC50 (µM) | Reference |
| Luteolin | - | >100 | [5] |
| Apigenin | - | >100 | [5] |
| Quercetin | - | >100 | [5] |
| Pterostilbene-carboxylic acid derivative (Compound 7) | Carboxylic acid derivative | 0.085 ± 0.003 | [6] |
Note: Data for acylated and non-acylated flavonoids are from different studies. Pterostilbene is a stilbenoid, structurally related to flavonoids, and its acylated derivative is included to demonstrate the potential of acylation to significantly enhance COX-2 inhibition.
Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammation
The anti-inflammatory effects of flavonoids, including their acylated derivatives, are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB phosphorylation and degradation, and the subsequent nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases that regulate a wide range of cellular processes, including inflammation. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs, thereby downregulating the inflammatory response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-inflammatory effects of flavonoids.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (acylated and non-acylated flavonoids) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for another 24 hours.
-
NO Quantification:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
Measurement of Pro-Inflammatory Cytokine Production (TNF-α and IL-6) by ELISA
This protocol details the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion from LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways, including their phosphorylated (activated) forms.
Protocol:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that acylation is a viable strategy for enhancing the anti-inflammatory properties of flavonoids. By improving their lipophilicity and bioavailability, acylated flavonoids demonstrate increased potential to modulate key inflammatory pathways, including NF-κB and MAPK signaling.
However, this guide also highlights a significant gap in the current literature: the lack of direct, quantitative comparative studies on the anti-inflammatory effects of a wide range of acylated versus non-acylated flavonoids. To fully validate the therapeutic potential of these modified compounds, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the inhibitory effects of acylated and non-acylated flavonoids on a panel of inflammatory markers (NO, TNF-α, IL-6, COX-2, etc.) within the same experimental system to obtain reliable IC50 values.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating a series of acylated flavonoids with varying acyl chain lengths and positions to establish clear SARs for anti-inflammatory activity.
-
In Vivo Studies: Progressing the most promising acylated flavonoids to in vivo models of inflammation to assess their efficacy, pharmacokinetics, and safety profiles.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of acylated flavonoids as a novel class of potent anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
Introduction
Afzelin (B1665622) is a flavonoid glycoside with a range of demonstrated biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1] The addition of p-coumaroyl moieties to flavonoid glycosides has been shown to enhance their antioxidant and cytoprotective properties.[2] This is attributed to the p-coumaroyl group's ability to improve electron-transfer, hydrogen-atom-transfer, and iron-chelating capabilities.[1][2] Therefore, it is hypothesized that 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, with two p-coumaroyl groups, would exhibit enhanced efficacy compared to its parent compound, afzelin.
This guide compares the documented in vitro and in vivo efficacy of afzelin with the predicted enhanced efficacy of this compound. For comparative purposes, we will reference data from studies on tiliroside, a kaempferol (B1673270) glycoside with a single p-coumaroyl group, which has shown superior antioxidant activity compared to its non-coumaroylated counterpart, astragalin.[2][3]
In Vitro Efficacy Comparison
Antioxidant Activity
Afzelin has demonstrated notable antioxidant properties by scavenging free radicals and reducing oxidative stress.[4][5] The addition of p-coumaroyl groups is expected to significantly boost this activity.
Table 1: Comparison of In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay (IC50) | Superoxide Anion Scavenging (IC50) | Reference |
| Afzelin | Data varies; reported as an effective scavenger | Documented reducing ability | Effective scavenger | [4][6][7] |
| Astragalin (Kaempferol-3-O-glucoside) | ~150 µg/mL | ~100 µg/mL | ~120 µg/mL | [2][3] |
| Tiliroside (Astragalin with p-coumaroyl group) | ~100 µg/mL | ~50 µg/mL | ~80 µg/mL | [2][3] |
| This compound | Predicted to be < 100 µg/mL | Predicted to be < 50 µg/mL | Predicted to be < 80 µg/mL | Inferred |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.24 mg/mL).[8]
-
Sample Preparation: Dissolve the test compounds (afzelin, etc.) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes.[8][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[9]
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[10][11]
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Assay Procedure:
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[10]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[10][11]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate.[10]
Anti-inflammatory Activity
Afzelin has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] The addition of coumaroyl groups may enhance this effect.
Table 2: Comparison of In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 or % Inhibition | Reference |
| Afzelin | RAW 264.7 macrophages | NO Inhibition | IC50 ≈ 0.045 mM for neutrophil death | [5] |
| Tiliroside | RAW 264.7 macrophages | NO Inhibition | Reported to inhibit neuroinflammation | [2] |
| This compound | RAW 264.7 macrophages | NO Inhibition | Predicted to have a lower IC50 than afzelin | Inferred |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the production of NO in macrophages stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and allow them to adhere overnight.[12]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[12]
-
Measurement of Nitrite (B80452): NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Mix an equal volume of culture supernatant (e.g., 50 µL) with Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.
In Vivo Efficacy Comparison
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds in vivo.[13][14]
Table 3: Comparison of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Afzelin | Mice/Rats | - | Data not specified, but flavonoids like quercetin (B1663063) show activity. | [15] |
| Tiliroside | Mice/Rats | - | Reported to inhibit acute inflammation. | [2] |
| This compound | Mice/Rats | - | Predicted to show significant inhibition at a lower dose than afzelin. | Inferred |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male or female Swiss mice, weighing approximately 32-34 g.[16]
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds (e.g., 5 and 10 mg/kg, intraperitoneally) or a vehicle control (e.g., saline) one hour before the carrageenan injection. A positive control group receiving a known anti-inflammatory drug like indomethacin (B1671933) (e.g., 20 mg/kg) should be included.[17]
-
Induction of Edema: Inject a 1% solution of carrageenan (e.g., 20-50 µL) into the subplantar region of the right hind paw of each mouse.[16][17]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[13][17]
-
Calculation: The percentage of inhibition of edema is calculated for each group with respect to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various cellular signaling pathways. Afzelin has been reported to influence pathways related to inflammation and oxidative stress, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[18][19] The p-coumaroyl moiety is believed to enhance these effects by improving the compound's antioxidant potential, which is a key factor in mitigating inflammatory responses.[2]
Flavonoid Biosynthesis Pathway
The biosynthesis of flavonoids, including the precursor for afzelin, starts from p-coumaroyl-CoA, highlighting the structural relationship of the p-coumaroyl group to these compounds.
Caption: Simplified flavonoid biosynthesis pathway leading to afzelin.
LPS-Induced Inflammatory Signaling Pathway
Lipopolysaccharide (LPS) triggers a signaling cascade in macrophages, leading to the production of inflammatory mediators. Flavonoids like afzelin can inhibit this pathway at multiple points.
Caption: Inhibition of LPS-induced inflammatory pathways by flavonoids.
Conclusion
While direct experimental evidence for this compound is currently lacking, the existing literature on afzelin and related coumaroylated flavonoids provides a strong basis for predicting its efficacy. The addition of two p-coumaroyl moieties to the afzelin structure is expected to significantly enhance its antioxidant and anti-inflammatory properties both in vitro and in vivo. This enhancement is likely due to the increased capacity for free radical scavenging and modulation of key inflammatory signaling pathways. Further experimental studies are warranted to confirm these predicted benefits and to fully elucidate the therapeutic potential of this compound.
References
- 1. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary in vitro and ex vivo evaluation of afzelin, kaempferitrin and pterogynoside action over free radicals and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Acylated Flavonoids: A Comparative Docking Analysis Against Key Enzymatic Targets
A deep dive into the enhanced inhibitory potential of acylated flavonoids, this guide offers a comparative analysis of their docking performance against crucial enzymatic targets. By leveraging in-silico docking studies, we provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinities and interaction mechanisms of these modified natural compounds.
The introduction of an acyl group to the flavonoid scaffold has been shown to significantly modulate their biological activity, often leading to enhanced lipophilicity and improved interaction with protein targets. This guide synthesizes recent findings from molecular docking studies to compare the efficacy of various acylated flavonoids as enzyme inhibitors.
Comparative Binding Affinities: A Quantitative Overview
Molecular docking simulations provide valuable insights into the binding energetics of ligands with their target proteins. The docking score, typically expressed in kcal/mol, represents the binding affinity, with a more negative value indicating a stronger interaction. The following table summarizes the docking scores of selected acylated flavonoids against various enzymes, offering a clear comparison of their inhibitory potential.
| Acylated Flavonoid | Target Enzyme | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Querciturone | RmlA (Pseudomonas aeruginosa) | -9.60 | - | - |
| Isoquercetin | RmlA (Pseudomonas aeruginosa) | -9.20 | - | - |
| Spiraeoside | RmlA (Pseudomonas aeruginosa) | -8.60 | - | - |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 | - | - |
| Sterubin | Acetylcholinesterase (AChE) | -10.16 | - | - |
| Fisetin | Acetylcholinesterase (AChE) | -10.11 | - | - |
| Biochanin-A | β-secretase (BACE-1) | -9.81 | - | - |
| Sterubin | β-secretase (BACE-1) | -8.96 | - | - |
| Epicatechin gallate | β-secretase (BACE-1) | -7.47 | - | - |
| Acylated Flavonoid 6b | E. coli 4PRV | Strong | - | - |
| Acylated Flavonoid 6j | E. coli 4PRV | Strong | - | - |
In Vitro Validation: Inhibition Constants
Beyond theoretical docking scores, experimental validation through in vitro assays provides crucial data on the actual inhibitory potency of these compounds. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined from such experiments.
| Flavonoid Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Naringin octanoate | Xanthine (B1682287) Oxidase | 110.35 | - | Competitive |
| Naringin decanoate | Xanthine Oxidase | 117.51 | - | Competitive |
| Hesperidin decanoate | Xanthine Oxidase | 198.96 | - | Competitive |
| Allopurinol (Control) | Xanthine Oxidase | 14.67 | - | - |
| Chrysin | CYP3A4 | 2.5 ± 0.6 | 2.4 ± 1.0 | - |
Experimental Protocols: A Closer Look at the Methodology
The reliability of docking studies hinges on the robustness of the experimental and computational protocols employed. Here, we outline a typical workflow for such comparative analyses.
Molecular Docking Protocol
A representative molecular docking study involves the following steps:
-
Target Protein Preparation: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the acylated flavonoids are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Docking Simulation: Software such as AutoDock or MOE is used to perform the docking calculations.[1][2] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the enzyme.[1]
-
Binding Site Definition: A grid box is defined around the active site of the enzyme to guide the docking process.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme. The pose with the lowest binding free energy is often selected as the most probable binding conformation.[1]
In Vitro Enzyme Inhibition Assay (Example: Xanthine Oxidase)
The following protocol provides a general outline for determining the inhibitory effect of acylated flavonoids on xanthine oxidase activity:
-
A reaction mixture is prepared containing the flavonoid derivative at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[3]
-
The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period.[3]
-
The enzymatic reaction is initiated by adding a solution of xanthine oxidase.[3]
-
The reaction is allowed to proceed for a set time and then stopped, for instance, by adding hydrochloric acid.[3]
-
The production of uric acid, the product of the enzymatic reaction, is measured spectrophotometrically at 290 nm.[3]
-
The percentage of inhibition is calculated by comparing the absorbance of the samples with a control reaction that does not contain the inhibitor.[3]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process and Pathways
To better understand the workflow of these studies and the biological context, the following diagrams are provided.
Conclusion
The comparative analysis of docking studies reveals that acylation can be a powerful strategy to enhance the enzyme inhibitory potential of flavonoids. The presented data underscores the importance of the type and position of the acyl group in determining the binding affinity and specificity for different target enzymes. While in-silico studies provide a valuable starting point for identifying promising candidates, experimental validation remains crucial to confirm their biological activity. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of acylated flavonoids in drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin: A Step-by-Step Guide
The proper disposal of specialized laboratory chemicals is paramount for ensuring a safe and compliant research environment. For a compound like 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a derivative of the flavonoid afzelin, specific disposal guidelines may not be readily available. In such instances, a conservative approach adhering to general principles of chemical waste management for flavonoids and related natural product compounds is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Disposal Protocol for this compound
The following steps outline a general procedure for the disposal of this compound. This process is designed to be adaptable to the specific waste streams and protocols of your laboratory.
-
Waste Characterization: Due to the lack of specific hazard data for this compound, it should be treated as a hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and any known hazard symbols.
-
Liquid Waste: If the compound is in a solvent, it must be disposed of as hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. The liquid waste container must be compatible with the solvent used, properly sealed, and clearly labeled with the full chemical name and solvent.
-
-
Container Management: Ensure that all waste containers are in good condition and are kept closed except when adding waste. Store the waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour any amount of this compound, whether in solid or liquid form, down the drain.
III. Quantitative Data and Considerations
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key considerations for its waste management.
| Characteristic | Consideration | Disposal Action |
| Physical State | Solid or Liquid (in solvent) | Segregate into solid or liquid hazardous waste streams. |
| Reactivity | Unknown | Assume it may be reactive with other chemicals. Do not mix with other waste streams unless approved by EHS. |
| Toxicity | Unknown | Handle with full PPE and treat as toxic. |
| Environmental Hazard | Unknown | Do not dispose of in the environment (e.g., down the drain or in regular trash). |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
Essential Safety and Operational Guide for Handling 2'',4''-Di-O-(Z-p-coumaroyl)afzelin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS No: 205534-17-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 205534-17-4 | [1][2] |
| Molecular Formula | C39H32O14 | [1][3] |
| Molecular Weight | 724.68 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Refrigerate or freeze (2-8°C) | [1][2][4] |
| Special Handling | Protect from air and light | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specific Requirements |
| Respiratory Protection | Dust respirator. Work should be conducted in a laboratory fume hood where possible. |
| Hand Protection | Protective gloves. |
| Eye Protection | Safety glasses. Chemical goggles are required if splashing is possible. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. Consult a doctor.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Consult a doctor.[1] |
Spill and Disposal Plan
A systematic approach to spill management and waste disposal is essential to contain contamination and comply with safety regulations.
Spill Response Protocol
Caption: Step-by-step protocol for spill management.
Disposal Plan
-
Contaminated Materials: All disposable PPE, contaminated labware, and spill cleanup materials should be placed in a sealed, labeled container.
-
Unused Product: Unused this compound and its solutions should be treated as chemical waste.
-
Regulatory Compliance: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
